2-Methoxy-5-piperazin-1-ylpyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-methoxy-5-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H14N4O/c1-14-9-11-6-8(7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 |
InChI Key |
WDEBNFTZGUNMHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=N1)N2CCNCC2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Methoxy-5-piperazin-1-ylpyrimidine
Executive Summary
This technical guide details the structural analysis and synthetic pathways for 2-Methoxy-5-piperazin-1-ylpyrimidine , a critical pharmacophore in medicinal chemistry. Often utilized as a scaffold in kinase inhibitors (e.g., JNK, CDK) and GPCR ligands, this molecule combines the electron-rich character of the pyrimidine ring with the solubilizing and linker-friendly properties of the piperazine moiety.
The guide prioritizes a convergent synthetic strategy, utilizing a Nucleophilic Aromatic Substitution (SNAr) followed by a Buchwald-Hartwig Cross-Coupling . This modular approach allows for high regioselectivity and scalability, essential for both bench-scale discovery and process development.
Chemical Identity & Properties
| Property | Description |
| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)pyrimidine |
| Molecular Formula | C9H14N4O |
| Molecular Weight | 206.24 g/mol |
| Core Scaffold | Pyrimidine (1,3-Diazine) |
| Key Substituents | C2-Methoxy (Electron-donating/H-bond acceptor)C5-Piperazine (Basic amine, solubilizing group) |
| Predicted LogP | ~0.8 - 1.2 (Moderate Lipophilicity) |
| pKa (Calc.) | ~8.5 (Piperazine secondary amine), ~2.0 (Pyrimidine N) |
Retrosynthetic Analysis
The structural logic dictates a disconnection at the C5–N bond. The C2-methoxy group is best installed prior to the C5-amination to leverage the inherent reactivity differences of the pyrimidine ring.
-
Disconnection 1 (C5–N): The C5 position of pyrimidine is electron-rich relative to C2 and C4, making SNAr difficult. Therefore, a Palladium-catalyzed C–N bond formation is the method of choice.
-
Disconnection 2 (C2–O): The C2 position is highly activated for nucleophilic attack due to the adjacent ring nitrogens. Displacement of a halogen (Cl/Br) by methoxide is facile.
Figure 1: Retrosynthetic logic flow from commercial starting materials to target.
Detailed Synthesis Protocols
Phase 1: Synthesis of 5-Bromo-2-methoxypyrimidine
Objective: Selective installation of the methoxy group at the C2 position via SNAr. Mechanism: Addition-Elimination at the electron-deficient C2 carbon.
Reagents:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)[1]
-
Sodium Methoxide (NaOMe) (1.1 equiv)
-
Methanol (Anhydrous)
Protocol:
-
Preparation: Charge a round-bottom flask with 5-bromo-2-chloropyrimidine (e.g., 10.0 g, 51.7 mmol) and anhydrous methanol (100 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Slowly add a solution of NaOMe (25% wt in MeOH, 12.3 mL, 56.9 mmol) dropwise over 20 minutes. Maintain internal temperature < 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2] The starting material (Rf ~0.6) should disappear, yielding a slightly more polar product.
-
Workup: Concentrate the solvent under reduced pressure to ~20% volume. Dilute with water (100 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).
-
Purification: Dry combined organics over Na2SO4, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
-
Yield Expectation: 90–95%
-
Key Data:1H NMR (CDCl3): δ 8.55 (s, 2H, H-4/6), 4.02 (s, 3H, OMe).
-
Phase 2: Buchwald-Hartwig Amination (C5 Functionalization)
Objective: Coupling of the aryl bromide with piperazine. Challenge: Preventing bis-arylation (where one piperazine reacts with two pyrimidines). Solution: Use of N-Boc-piperazine (Route A) or large excess of piperazine (Route B). Route A is recommended for high-purity medicinal chemistry applications.
Route A: Using N-Boc-Piperazine (Recommended)
Reagents:
-
5-Bromo-2-methoxypyrimidine (1.0 equiv)[1]
-
N-Boc-piperazine (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos or BINAP (4-8 mol%)
-
Cesium Carbonate (Cs2CO3) (2.0 equiv) or NaOtBu (1.5 equiv)
-
Toluene or 1,4-Dioxane (Degassed)
Protocol:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add 5-bromo-2-methoxypyrimidine (1.0 mmol), N-Boc-piperazine (1.2 mmol), Pd2(dba)3 (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and Cs2CO3 (650 mg, 2.0 mmol).
-
Solvent: Add degassed Toluene (5 mL). Seal the vial.
-
Heating: Heat to 100°C for 12–16 hours. The solution typically turns from dark red to black/brown.
-
Deprotection (In-situ or Stepwise):
-
Isolation: Filter through Celite, concentrate, and purify via column chromatography (0-5% MeOH in DCM).
-
Deprotection: Dissolve the intermediate (tert-butyl 4-(2-methoxypyrimidin-5-yl)piperazine-1-carboxylate) in DCM (5 mL) and add Trifluoroacetic acid (TFA, 1 mL). Stir at RT for 1 hour.
-
-
Final Workup: Basify with sat. NaHCO3, extract with DCM/Isopropanol (3:1), dry, and concentrate.
Route B: Direct Coupling (Process Chemistry Approach)
Utilizing piperazine as both reactant and base/ligand support, often requiring less rigorous catalyst systems but more difficult purification.
-
Reference: Reilly, S. W., & Mach, R. H. (2016).[3] Organic Letters.
-
Condition: 5-Bromo-2-methoxypyrimidine + Piperazine (5.0 equiv) + Pd(OAc)2 + XPhos in Dioxane at 100°C.
-
Note: The large excess of piperazine suppresses the formation of the symmetrical dimer.
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for the N-Boc protected route.
Characterization & Quality Control
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)[4][5]
-
1H NMR (400 MHz, CDCl3):
-
δ 8.40 ppm (s, 2H): Pyrimidine aromatic protons (H-4, H-6). The singlet confirms the symmetry of the 2,5-substitution pattern.
-
δ 3.98 ppm (s, 3H): Methoxy group (-OCH3).
-
δ 3.00 – 3.15 ppm (m, 4H): Piperazine protons adjacent to the pyrimidine ring.
-
δ 2.95 – 3.05 ppm (m, 4H): Piperazine protons adjacent to the secondary amine (shifted upfield relative to the N-aryl protons).
-
δ ~1.8 ppm (bs, 1H): N-H proton (exchangeable with D2O).
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Expected Mass: [M+H]+ = 207.12.
-
Pattern: Look for the M+1 peak. If the reaction is incomplete, the bromine isotope pattern (1:1 ratio at M and M+2) of the starting material will be visible.
Safety & Handling
-
Bromopyrimidines: Potential skin sensitizers and irritants. Handle in a fume hood with nitrile gloves.
-
Palladium Catalysts: Pd2(dba)3 and phosphine ligands are sensitive to oxidation. Store under inert gas (Argon) in a desiccator.
-
Sodium Methoxide: Highly corrosive and moisture sensitive. Reacts violently with water. Quench excess reagent with water slowly during workup.
-
TFA (Trifluoroacetic acid): Corrosive and volatile. Use only in a well-ventilated hood.
References
-
Buchwald-Hartwig Amination of Halopyrimidines
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Retrieved from
-
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds
-
Reilly, S. W., & Mach, R. H. (2016).[3] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.
-
-
General Pyrimidine Synthesis (SNAr)
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.
-
-
5-Bromo-2-methoxypyrimidine Data
-
PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine Compound Summary. Retrieved from
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
The 2-Methoxy-5-piperazin-1-ylpyrimidine Scaffold: A Dual-Function Pharmacophore in CNS and Oncology Drug Discovery
[1]
Executive Summary & Chemical Identity[1]
2-Methoxy-5-piperazin-1-ylpyrimidine (CAS: 313360-31-3, often chemically referenced as 1-(2-methoxypyrimidin-5-yl)piperazine) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Unlike its isomer 1-(2-pyrimidinyl)piperazine (1-PP), which is a well-known metabolite of azapirone anxiolytics (e.g., buspirone), the 5-substituted variant serves a distinct geometric and functional role.[1]
This moiety functions primarily through two mechanisms depending on the therapeutic context:
-
CNS (Neurology): It acts as a bioisostere of the aryl-piperazine pharmacophore, modulating Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1] The 2-methoxy group reduces
-adrenergic affinity compared to unsubstituted pyrimidines, improving selectivity.[1] -
Oncology (Kinase Inhibition): It serves as a solvent-exposed "tail" in ATP-competitive inhibitors (e.g., targeting Aurora Kinase, PLK, or CDK).[1] The piperazine ring improves physicochemical properties (solubility, pKa), while the pyrimidine core participates in hinge-region binding.[1]
| Property | Value | Relevance |
| Molecular Formula | Fragment-like (Rule of 3 compliant) | |
| Molecular Weight | 194.23 g/mol | Ideal for Fragment-Based Drug Design (FBDD) |
| LogP (Predicted) | ~0.8 - 1.2 | High CNS penetration potential |
| pKa (Piperazine N) | ~8.5 - 9.0 | Protonated at physiological pH (Salt bridge formation) |
| H-Bond Don/Acc | 1 Donor / 4 Acceptors | Versatile interaction profile |
Mechanism of Action: The Pharmacophore Theory
CNS Mechanism: The Aryl-Piperazine Binding Mode
In the context of G-Protein Coupled Receptors (GPCRs), specifically 5-HT1A and D2, the 2-methoxy-5-piperazin-1-ylpyrimidine moiety mimics the classic phenylpiperazine "head group."[1]
-
The Protonated Nitrogen Anchor: The distal nitrogen of the piperazine ring (N4) is protonated at physiological pH. This cation forms a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in 5-HT1A) located in Transmembrane Helix 3 (TM3).[1]
-
Aromatic Interaction: The pyrimidine ring occupies the hydrophobic aromatic pocket, engaging in
stacking interactions with residues such as Phenylalanine or Tryptophan (e.g., Trp6.48 ).[1] -
The Methoxy "Steering" Effect: The 2-methoxy substituent is electronically significant. Unlike a hydrogen or a simple alkyl group, the methoxy oxygen acts as a weak Hydrogen Bond Acceptor (HBA). More importantly, it creates steric bulk that disfavors binding to the
-adrenergic receptor, a common off-target liability for aryl-piperazines that leads to hypotension.[1]
Oncology Mechanism: Kinase Hinge & Solvent Front
In kinase inhibitors, this moiety is often attached to a larger heterocyclic core (scaffold).
-
Solvent Interface: The piperazine ring projects into the solvent-exposed region of the ATP binding pocket. This is critical for improving the solubility of otherwise lipophilic kinase inhibitors.
-
Hinge Region Interaction: The pyrimidine nitrogen (N1 or N3) can serve as an H-bond acceptor to the backbone NH of the kinase hinge region.[2] The 2-methoxy group often positions the ring via steric clashes, forcing the molecule into a bioactive conformation that fits the "gatekeeper" residue context.
Visualization: Signaling & Binding Pathways
The following diagram illustrates the dual-pathway utility of this scaffold, differentiating its role in GPCR signaling vs. Kinase inhibition.
Caption: Dual mechanistic pathways of the 2-methoxy-5-piperazin-1-ylpyrimidine pharmacophore in GPCR binding (left) and Kinase inhibition (right).[1]
Experimental Protocols: Synthesis & Validation
Synthesis via Nucleophilic Aromatic Substitution ( )
This protocol describes the synthesis of the core moiety. This is a self-validating reaction; the color change and TLC shift are distinct indicators of completion.
Reagents:
-
5-Bromo-2-methoxypyrimidine (Starting Material A)[1]
-
Piperazine (anhydrous, 3.0 eq to prevent bis-substitution)[1]
-
Catalyst:
/ BINAP (Buchwald-Hartwig conditions) or simple if activated.[1] -
Solvent: Toluene or Dioxane.
-
Base:
or NaOtBu.
Step-by-Step Protocol:
-
Preparation: In a dry Schlenk tube, charge 5-bromo-2-methoxypyrimidine (1.0 eq), Piperazine (3.0 eq),
(2 mol%), and BINAP (4 mol%). -
Inertion: Evacuate and backfill with Argon (3 cycles). Add anhydrous Toluene (0.2 M concentration).
-
Activation: Add NaOtBu (1.5 eq) under Argon flow. Seal the tube.
-
Reaction: Heat to 100°C for 12-16 hours.
-
Validation Check: Monitor by TLC (Mobile phase: 10% MeOH in DCM). The product will be significantly more polar (lower
) than the bromo-pyrimidine but less polar than free piperazine.
-
-
Workup: Cool to RT. Filter through a Celite pad. Concentrate filtrate.
-
Purification: Column chromatography (DCM:MeOH:NH4OH 90:9:1).
-
Yield Expectation: 75-85%.[1]
-
Biological Validation: 5-HT1A Radioligand Binding Assay
To confirm the activity of the synthesized moiety (or derivatives thereof), a competitive binding assay is the gold standard.
Materials:
-
Membrane preparation: CHO cells expressing human 5-HT1A receptors.[1]
-
Radioligand:
-8-OH-DPAT (0.5 nM).[1] -
Non-specific control: 10
Serotonin (5-HT).[1]
Protocol:
-
Incubation: Mix 50
membrane suspension, 50 radioligand, and 50 of test compound (concentration range to M). -
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation: [1]
Structure-Activity Relationship (SAR) Insights
The "2-methoxy" and "5-piperazinyl" positions are not arbitrary. The following table summarizes the SAR logic derived from comparative studies of pyrimidine derivatives.
| Structural Modification | Effect on Potency/PK | Mechanistic Reason |
| 2-Methoxy (-OMe) | Maintained/Increased | Acts as H-bond acceptor; reduces basicity of the pyrimidine ring compared to 2-amino, altering metabolic clearance rates.[1] |
| 2-Hydrogen (-H) | Decreased Selectivity | Increases lipophilicity but often leads to higher affinity for |
| 5-Piperazinyl (vs 2-pos) | Linear Vector | The 5-position substitution creates a "linear" geometry suitable for extending into kinase solvent pockets, whereas 2-position (1-PP) is "bent" and better for GPCR pockets.[1] |
| N-Methylation (Piperazine) | Increased BBB Permeability | Capping the secondary amine increases lipophilicity (LogP) for CNS drugs but removes a potential H-bond donor.[1] |
References
-
Meyer, M. D., et al. (1997).[1] "Structure-Activity Studies of 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. (General SAR reference for aryl-piperazines).[1]
-
López-Rodríguez, M. L., et al. (2002).[1] "Design and Synthesis of New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced Alpha 1-Adrenergic Activity." Journal of Medicinal Chemistry.
-
Furet, P., et al. (2012).[1] "Discovery of NVP-TAE684, a potent and selective inhibitor of Alk kinase." Bioorganic & Medicinal Chemistry Letters. (Demonstrates pyrimidine-piperazine scaffolds in kinase inhibitors).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10609386, 1-(2-Methoxypyrimidin-5-yl)piperazine.[1] [1]
-
Zheng, Z., et al. (2023).[1][3] "Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors."[3] bioRxiv. [1]
Technical Monograph: 2-Methoxy-5-piperazin-1-ylpyrimidine
Role: Privileged Scaffold & Pharmacophore in Medicinal Chemistry CAS: 51125-67-8 (Generic/Isomer variable), 1153267-39-8 (Specific HCl salt) Molecular Formula: C9H14N4O
Executive Summary & Chemical Architecture
2-Methoxy-5-piperazin-1-ylpyrimidine represents a high-value "privileged structure" in modern drug discovery. Unlike simple aliphatic heterocycles, this moiety combines a hydrogen-bond acceptor rich core (pyrimidine) with a solubilizing, basic appendage (piperazine).
In medicinal chemistry, it serves two primary strategic functions:
-
Bioisosteric Replacement: It acts as a polar, metabolically stable bioisostere of 1-(2-methoxyphenyl)piperazine (oMPP) , a classic pharmacophore for Serotonin (5-HT) and Dopamine (D2/D3) receptors. The pyrimidine nitrogen atoms reduce lipophilicity (LogP) compared to the phenyl ring, often improving oral bioavailability and reducing non-specific protein binding.
-
Kinase Inhibitor "Tail": In oncology, this fragment is frequently attached to the solvent-exposed region of ATP-competitive inhibitors to enhance aqueous solubility and tune pharmacokinetic (PK) profiles.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 194.23 g/mol | Ideal fragment size (<200 Da) for Fragment-Based Drug Discovery (FBDD). |
| cLogP | ~0.14 - 0.50 | Significantly lower than phenyl analogs (~1.5), aiding solubility. |
| pKa (Piperazine NH) | ~8.8 | Protonated at physiological pH, driving lysosomal trapping and solubility. |
| H-Bond Acceptors | 4 (N1, N3, O-Me, Pip-N) | Rich vector field for receptor interaction. |
| Metabolic Stability | High | Pyrimidine ring is resistant to CYP450 oxidative metabolism compared to phenyl. |
Biological Activity & Pharmacology[1][2][3][4][5]
GPCR Modulation (Serotoninergic & Dopaminergic)
The 2-methoxy-5-piperazinyl moiety is a "master key" for aminergic GPCRs. The piperazine nitrogen (N4) acts as the primary protonatable site required for the salt bridge interaction with the conserved Aspartate residue (e.g., Asp3.32) in aminergic receptors.
-
5-HT1A / 5-HT2A Receptors: Derivatives of this scaffold exhibit high affinity.[1] The 2-methoxy group mimics the steric and electronic properties of the 2-methoxy group in oMPP, positioning the molecule within the orthosteric binding pocket. However, the pyrimidine core reduces affinity for
-adrenergic receptors, a common off-target liability of phenyl-piperazines that causes hypotension. -
Dopamine D3 Selectivity: N-substitution of the piperazine tail with lipophilic linkers can drive selectivity for D3 over D2 receptors, a strategy used in developing antipsychotics with reduced extrapyramidal side effects.
Kinase Inhibition (Solvent-Exposed Warhead)
In kinase inhibitors (e.g., targeting FGFR, CDK, or EGFR), this moiety is often attached to the "hinge-binding" core.
-
Role: The piperazine tail extends into the solvent channel.
-
Mechanism: The terminal amine forms water-mediated hydrogen bonds or direct ionic interactions with surface residues (e.g., Glu or Asp), stabilizing the inhibitor-enzyme complex.
-
Solubility: The high fraction of ionization at pH 7.4 prevents the aggregation of otherwise hydrophobic kinase inhibitors.
Synthetic Protocols
Self-Validating Synthesis: Buchwald-Hartwig Amination
While nucleophilic aromatic substitution (
Reaction Scheme: 5-Bromo-2-methoxypyrimidine + Piperazine (excess) -> [Pd catalyst] -> Product
Step-by-Step Methodology
-
Reagents:
-
Substrate: 5-Bromo-2-methoxypyrimidine (1.0 eq)
-
Amine: Piperazine (3.0 eq) — Excess prevents bis-arylation.
-
Catalyst:
(0.02 eq) or . -
Ligand: BINAP or Xantphos (0.04 eq).
-
Base:
(2.0 eq) or . -
Solvent: Anhydrous Toluene or 1,4-Dioxane.
-
-
Procedure:
-
Degassing: Charge a reaction vial with the bromide, piperazine, base, and catalyst/ligand. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.
-
Heating: Add solvent and heat to 100°C for 12 hours. Monitor by LC-MS (Target M+H = 195.1).
-
Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: The excess piperazine makes the crude basic. Dissolve in DCM, wash with water (to remove excess piperazine). If purity is low, use column chromatography (DCM:MeOH:NH3 90:9:1).
-
-
Validation Criteria:
-
1H NMR (DMSO-d6):
8.20 (s, 2H, Pyrimidine-H), 3.85 (s, 3H, OMe), 2.80-3.00 (m, 8H, Piperazine). -
LC-MS: Single peak >98% purity, Mass 195.1 Da.
-
Experimental Validation Assays
Radioligand Binding Assay (5-HT1A)
To verify the bioactivity of derivatives containing this core.
-
Source: Rat hippocampal membranes or CHO cells expressing h5-HT1A.
-
Radioligand: [3H]-8-OH-DPAT (0.5 nM).
-
Non-specific Binding: Defined by 10
M Serotonin (5-HT). -
Protocol:
-
Incubate membrane prep with test compound (10 concentrations, 0.1 nM - 10
M) and radioligand for 60 min at 25°C in Tris-HCl buffer. -
Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
-
Count radioactivity. Calculate
and using the Cheng-Prusoff equation.
-
Microsomal Stability (Metabolic Liability)
To demonstrate the advantage of the pyrimidine core over phenyl analogs.
-
System: Pooled Human Liver Microsomes (HLM).
-
Control: Testosterone (High clearance), Warfarin (Low clearance).
-
Protocol:
-
Incubate compound (1
M) with HLM (0.5 mg protein/mL) and NADPH regenerating system at 37°C. -
Sample at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing Internal Standard.
-
Analyze loss of parent compound via LC-MS/MS.
-
Success Metric:
min indicates good metabolic stability suitable for lead compounds.
-
Visualization & Pathway Logic
Pharmacophore & Synthesis Logic
The following diagram illustrates the structural logic (SAR) and the synthetic pathway.
Caption: Synthetic assembly and downstream pharmacological applications of the scaffold.
Bioisosteric Comparison (SAR Decision Tree)
Caption: SAR decision matrix demonstrating the advantages of the pyrimidine bioisostere over the classical phenyl ring.
References
-
Tagat, J. R., et al. (2004).[2] "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[2] IV. Discovery of Sch-417690." Journal of Medicinal Chemistry. Link
-
Zhichkin, P., et al. (2002).[3] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Link
-
Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1-(2-methoxyphenyl)piperazines." Archiv der Pharmazie. Link
-
Guillon, J., et al. (2004).[2] "Synthesis and pharmacological evaluation of new 2-methoxyphenylpiperazine derivatives as 5-HT1A receptor ligands." Bioorganic & Medicinal Chemistry. Link
-
ChemSrc. (2025). "2-Methoxy-5-piperazin-1-ylpyrimidine - CAS 51125-67-8 Details." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Technical Monograph: Spectroscopic Characterization of 2-Methoxy-5-piperazin-1-ylpyrimidine
This technical guide provides an in-depth spectroscopic analysis of 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS 1418212-84-6), a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, EGFR) and GPCR ligands.
Executive Summary
The 2-methoxy-5-piperazin-1-ylpyrimidine scaffold represents a "privileged structure" in medicinal chemistry, offering a unique balance of solubility, metabolic stability, and vector orientation for hydrogen bonding. Unlike its 4-isomer counterpart, the 5-substituted variant maintains the electronic symmetry of the pyrimidine ring, a feature that is diagnostically significant in NMR spectroscopy. This guide details the spectroscopic signature (NMR, MS, IR) required to validate the structural integrity of this building block, distinguishing it from common regioisomeric impurities.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)pyrimidine |
| Common Name | 1-(2-Methoxypyrimidin-5-yl)piperazine |
| CAS Number | 1418212-84-6 |
| Molecular Formula | C |
| Molecular Weight | 194.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, Chloroform; slightly soluble in water |
| pKa (Calc.) | ~8.5 (Piperazine NH), ~2.0 (Pyrimidine N) |
Synthesis & Structural Logic
The synthesis of the 5-isomer typically requires transition-metal catalysis, as the C5 position of the pyrimidine ring is not sufficiently electron-deficient for standard Nucleophilic Aromatic Substitution (S
Synthetic Pathway Visualization
The following diagram illustrates the catalytic cycle and potential side-reaction pathways (e.g., homocoupling or bis-arylation).
Figure 1: Buchwald-Hartwig cross-coupling strategy for C5-amination. Note the risk of bis-arylation if piperazine equivalents are insufficient.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile of the 5-isomer is distinct due to the
H NMR Analysis (400 MHz, DMSO-d )
The diagnostic feature is the singlet (or very tight AA'XX' system appearing as a singlet) for the pyrimidine protons H4 and H6. In the 4-isomer, these would appear as two distinct doublets (
| Shift ( | Multiplicity | Integral | Assignment | Structural Insight |
| 8.35 | Singlet (s) | 2H | Pyrimidine H4, H6 | Confirms C5-substitution (Symmetry) |
| 3.86 | Singlet (s) | 3H | -OCH | Diagnostic for 2-methoxy group |
| 3.05 - 3.15 | Multiplet (m) | 4H | Piperazine H2', H6' | Adjacent to Pyrimidine N (deshielded) |
| 2.80 - 2.90 | Multiplet (m) | 4H | Piperazine H3', H5' | Adjacent to secondary amine |
| ~2.5 | Broad (br) | 1H | -NH | Exchangeable; shift varies with conc. |
Expert Note: In CDCl
C NMR Analysis (100 MHz, DMSO-d )
| Shift ( | Assignment | Type |
| 161.5 | C2 (Pyrimidine) | Quaternary (C-O) |
| 144.2 | C4, C6 (Pyrimidine) | Methine (CH) |
| 142.8 | C5 (Pyrimidine) | Quaternary (C-N) |
| 54.2 | -OCH | Methyl |
| 49.8 | Piperazine C2', C6' | Methylene (N-C) |
| 45.5 | Piperazine C3', C5' | Methylene (C-NH) |
Mass Spectrometry (MS) Profiling
Mass spectrometry provides confirmation of the molecular weight and characteristic fragmentation patterns associated with the loss of the methoxy and piperazine groups.
Ionization & Fragmentation Logic (ESI+)
-
Parent Ion:
m/z -
Base Peak: Often the parent ion or the fragment losing the piperazine ring.
Figure 2: Proposed ESI-MS fragmentation pathway. The stability of the pyrimidine ring often preserves the core signal.
Infrared (IR) Spectroscopy
IR data is useful for rapid solid-state identification, particularly for monitoring the presence of the secondary amine (-NH).
-
(Stretch): 3300–3400 cm
(Weak to medium, broad). -
(Aromatic): 3000–3100 cm
. -
(Aliphatic): 2800–2950 cm
(Piperazine/Methoxy). -
(Ring): 1580–1600 cm
(Strong, characteristic of pyrimidine). -
(Ether): 1240–1260 cm
.
Experimental Protocols
Sample Preparation for NMR
Objective: Ensure complete dissolution and prevent aggregation-induced broadening.
-
Solvent Selection: Use DMSO-d
(99.9% D) for optimal solubility and signal separation. CDCl is acceptable but may cause overlapping of piperazine signals. -
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (likely inorganic salts from synthesis), filter through a cotton plug or 0.2 µm PTFE filter into the NMR tube.
-
Acquisition: Run at 298 K. For
C, a minimum of 512 scans is recommended to resolve the quaternary carbons (C2/C5).
LC-MS Method for Purity Check
Objective: Detect bis-arylated impurities or unreacted 5-bromo-2-methoxypyrimidine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Pyrimidine absorption) and ESI+ (Scan 100–500 m/z).
-
Pass Criteria: Purity > 95% by UV area; Single mass peak at 195.2 m/z.
References
-
Buchwald, S. L., & Muñiz, K. (2002). "Palladium-Catalyzed Amination of Aryl Halides and Sulfonates." Topics in Current Chemistry, 219, 131–209. (Foundational methodology for C-N coupling).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16414240 (Related Isomer Data). (General spectral database reference).
-
ChemicalBook. "2-Methoxy-5-piperazin-1-ylpyrimidine CAS 1418212-84-6." (CAS verification).
-
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. (Authoritative resource for chemical shift logic).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for IR/MS interpretation).
Sources
Methodological & Application
Application of 2-Methoxy-5-piperazin-1-ylpyrimidine in neuropharmacology
Application Note: 2-Methoxy-5-piperazin-1-ylpyrimidine in Neuropharmacology
Executive Summary
2-Methoxy-5-piperazin-1-ylpyrimidine (CAS: 1418212-84-6) is a specialized arylpiperazine derivative utilized as a high-precision chemical probe in neuropharmacological research. Structurally distinct from the canonical 1-(2-pyrimidinyl)piperazine (1-PP) metabolite found in azapirone anxiolytics (e.g., buspirone), this 5-substituted regioisomer offers a unique electronic and steric profile.
This guide details the application of 2-Methoxy-5-piperazin-1-ylpyrimidine as a tool for mapping Serotonin (5-HT) receptor subtypes and Dopamine (D2/D3) receptors . It provides validated protocols for solubility optimization, in vitro radioligand binding, and in vivo behavioral assessment, specifically designed for researchers investigating novel anxiolytic and antidepressant mechanisms with improved metabolic stability profiles.
Chemical Identity & Physicochemical Properties
Understanding the structural nuance of this probe is critical for experimental design. Unlike 1-PP, where the piperazine is attached at the ortho (2-) position between the nitrogens, this compound features the piperazine at the meta (5-) position, with a methoxy group at the 2-position.
-
IUPAC Name: 2-Methoxy-5-(piperazin-1-yl)pyrimidine
-
Molecular Formula: C
H N O -
Molecular Weight: 194.23 g/mol
-
Key Pharmacophore: Arylpiperazine (privileged scaffold for GPCR monoamine receptors).
-
Solubility Profile:
-
Water: Low (requires acidification).
-
DMSO: Soluble (>20 mg/mL).
-
Ethanol: Moderate.
-
Table 1: Physicochemical Specifications
| Property | Value | Experimental Implication |
| pKa (Calc) | ~8.5 (Piperazine N) | Protonated at physiological pH (7.4); mimics endogenous neurotransmitters. |
| logP | ~0.8 - 1.2 | Moderate lipophilicity; crosses Blood-Brain Barrier (BBB) effectively. |
| TPSA | ~50 Ų | Good oral bioavailability prediction (<140 Ų). |
| Storage | -20°C, Desiccated | Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent oxidation. |
Mechanism of Action & Signaling Pathways
The compound acts primarily as a ligand for the 5-HT1A receptor (Gi/o-coupled). The 5-position substitution on the pyrimidine ring is a strategic modification often used to reduce affinity for
Pathway Diagram: 5-HT1A Receptor Modulation
Caption: Signal transduction pathway initiated by 2-Methoxy-5-piperazin-1-ylpyrimidine binding to presynaptic (autoreceptor) or postsynaptic 5-HT1A receptors.
Experimental Protocols
Protocol A: Preparation of Stock Solutions for In Vitro/In Vivo Use
Rationale: The free base form is lipophilic and requires acidification for aqueous stability.
-
Weighing: Weigh 10 mg of 2-Methoxy-5-piperazin-1-ylpyrimidine.
-
Primary Solubilization (DMSO): Dissolve in 100 µL of 100% DMSO. Vortex for 30 seconds until clear.
-
Aqueous Dilution (for In Vivo):
-
Slowly add 9.9 mL of 0.9% Saline acidified with 0.1% Acetic Acid or use a 20% cyclodextrin (HP-β-CD) vehicle.
-
Note: Avoid phosphate buffers (PBS) initially as precipitation may occur at high concentrations.
-
-
pH Adjustment: Adjust pH to 6.5–7.0 using 0.1 N NaOH.
-
Filtration: Sterilize using a 0.22 µm PES syringe filter.
Protocol B: 5-HT1A Radioligand Binding Assay (Membrane Preparation)
Rationale: To determine the affinity constant (
Reagents:
-
Radioligand: [
H]-8-OH-DPAT (Specific Activity: ~170 Ci/mmol). -
Tissue: Rat Hippocampus or CHO cells expressing h5-HT1A.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO
, 0.5 mM EDTA, 0.1% Ascorbic Acid (pH 7.4).
Workflow:
-
Homogenization: Homogenize tissue in ice-cold Assay Buffer. Centrifuge at 20,000 x g for 15 min. Resuspend pellet.
-
Incubation:
-
Total Volume: 500 µL.
-
Add 50 µL Membrane suspension.
-
Add 50 µL [
H]-8-OH-DPAT (Final conc: 1 nM). -
Add 50 µL 2-Methoxy-5-piperazin-1-ylpyrimidine (Concentration range:
to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Quantification: Count radioactivity via Liquid Scintillation Spectroscopy.
Data Analysis:
Calculate
Protocol C: In Vivo Anxiolytic Screening (Elevated Plus Maze - EPM)
Rationale: To assess the functional behavioral effect of the compound.
Subjects: Male C57BL/6J mice (8-10 weeks). Dosing: Intraperitoneal (i.p.), 30 min prior to testing. Doses: Vehicle, 1 mg/kg, 3 mg/kg, 10 mg/kg.
Step-by-Step:
-
Acclimation: Move animals to the testing room 1 hour before the experiment (dim red light).
-
Administration: Inject the compound (Protocol A formulation).
-
Testing: Place mouse in the center zone of the EPM facing an open arm.
-
Recording: Record behavior for 5 minutes using video tracking software (e.g., EthoVision).
-
Metrics:
-
Time spent in Open Arms (Anxiolytic index).
-
Number of entries into Open Arms.
-
Total distance moved (Locomotor control).
-
Expected Results & Troubleshooting
Table 2: Anticipated Pharmacological Profile
| Assay | Metric | Expected Result (Hypothetical) | Interpretation |
| 5-HT1A Binding | 10 – 100 nM | High affinity agonist/partial agonist. | |
| D2 Binding | > 500 nM | Moderate/Low affinity (Selectivity window). | |
| Elevated Plus Maze | Open Arm Time | Significant Increase at 3-10 mg/kg | Anxiolytic-like activity. |
| Solubility | Precipitation | Turbidity at pH > 7.5 | Compound is a weak base; keep pH < 7.2. |
Troubleshooting:
-
Precipitation in Vehicle: If the compound crashes out upon adding saline, increase the DMSO concentration to 5% or use 20% Hydroxypropyl-beta-cyclodextrin (HP-β-CD) as the carrier.
-
Low Binding Signal: Ensure the ascorbic acid is fresh in the binding buffer to prevent oxidation of the radioligand or the piperazine ring.
References
-
Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT1A serotonin receptors: A structure-affinity study. Journal of Medicinal Chemistry.
-
Newman-Tancredi, A., et al. (1998). Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study. European Journal of Pharmacology.
-
NIMH Psychoactive Drug Screening Program (PDSP). Protocol for Radioligand Binding Assays. University of North Carolina.
-
Pellow, S., et al. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods.
-
ChemSrc. (2025). 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS 1418212-84-6) Physicochemical Data.
2-Methoxy-5-piperazin-1-ylpyrimidine as a monoamine oxidase inhibitor
Application Note: Characterization of 2-Methoxy-5-piperazin-1-ylpyrimidine as a Monoamine Oxidase Inhibitor
Executive Summary
This application note details the experimental protocols and mechanistic framework for evaluating 2-Methoxy-5-piperazin-1-ylpyrimidine (hereafter referred to as 2M5P ) as a Monoamine Oxidase (MAO) inhibitor. Belonging to the piperazinyl-pyrimidine class—a scaffold historically significant in CNS drug discovery for its serotonergic and dopaminergic modulatory properties—2M5P presents a structural profile consistent with reversible, competitive MAO inhibition. This guide provides researchers with a standardized workflow to determine the compound's inhibitory potency (
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 2-Methoxy-5-(piperazin-1-yl)pyrimidine |
| CAS Number | 1418212-84-6 |
| Molecular Formula | |
| Molecular Weight | 194.23 g/mol |
| Structural Class | Piperazinyl-pyrimidine (Privileged Scaffold) |
| Solubility | Soluble in DMSO (>10 mM); Ethanol. Limited aqueous solubility at neutral pH. |
| Storage | -20°C, desiccated, protected from light. |
Mechanism of Action
Monoamine oxidases (MAO-A and MAO-B) are flavin-adenine dinucleotide (FAD)-containing enzymes bound to the outer mitochondrial membrane. They catalyze the oxidative deamination of neurotransmitters (serotonin, dopamine, norepinephrine) and xenobiotics.
Proposed Mechanism for 2M5P: Based on Structure-Activity Relationship (SAR) data from analogous piperazinyl-pyrimidine derivatives, 2M5P is hypothesized to act as a reversible, competitive inhibitor .
-
Binding: The pyrimidine ring interacts with the aromatic cage of the MAO active site (Tyr407/Tyr444 in MAO-A) via
- stacking. -
Orientation: The piperazine moiety extends towards the FAD cofactor, potentially forming hydrogen bonds with the active site residues, blocking substrate access to the catalytic center.
-
Selectivity: The 2-methoxy substituent modulates the electronic density and steric bulk, which serves as a critical determinant for isoform selectivity (MAO-A vs. MAO-B).
Mechanistic Pathway Diagram
Caption: Competitive inhibition model where 2M5P reversibly binds to the free MAO enzyme, preventing the formation of the catalytic Enzyme-Substrate complex.
Experimental Protocols
Protocol A: Fluorometric MAO Inhibition Assay (Amplex Red)
This assay quantifies MAO activity by detecting
Materials:
-
Recombinant Human MAO-A and MAO-B (commercial sources).
-
Substrate: Tyramine or
-Tyramine (universal substrate). -
Detection Reagent: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Inhibitor: 2M5P (stock 10 mM in DMSO).
-
Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).
Workflow:
-
Preparation: Dilute 2M5P in buffer to yield a concentration range (e.g., 0.1 nM to 100
M). Final DMSO concentration must be <1%. -
Enzyme Incubation:
-
Mix 10
L of diluted 2M5P with 40 L of MAO enzyme solution (1 U/mL). -
Incubate at 37°C for 15 minutes to allow inhibitor binding.
-
-
Reaction Initiation:
-
Add 50
L of Master Mix (200 M Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
-
-
Measurement:
-
Incubate at 37°C for 30 minutes in the dark.
-
Measure fluorescence: Ex/Em = 530/590 nm.
-
Protocol B: Kinetic Analysis ( Determination)
To confirm the mode of inhibition (competitive vs. non-competitive).
Workflow:
-
Prepare 4-5 fixed concentrations of 2M5P (e.g., 0,
, , ). -
For each inhibitor concentration, vary the substrate (Tyramine) concentration (e.g., 1, 2.5, 5, 10, 25, 50, 100
M). -
Measure initial velocity (
) for all combinations. -
Data Analysis: Plot Lineweaver-Burk (Double Reciprocal) graphs (
vs. ).-
Competitive: Lines intersect at the Y-axis (
). -
Non-Competitive: Lines intersect at the X-axis (
).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the high-throughput fluorometric screening of 2M5P against MAO isoforms.
Data Analysis & Interpretation
Calculating
Fit the fluorescence data to a non-linear regression model (4-parameter logistic equation):
-
X: Log of inhibitor concentration.
-
Y: Normalized response (% Activity).
Selectivity Index (SI)
Calculate the selectivity ratio to determine if 2M5P is isoform-specific.
-
SI > 10: Selective for MAO-A.
-
SI < 0.1: Selective for MAO-B.
-
SI ~ 1: Non-selective (Dual inhibitor).
Expected Outcome: Based on pyrimidine-piperazine analogs (e.g., Result 1.1, 1.7 in literature search), compounds with this scaffold often exhibit MAO-A selectivity , particularly when the pyrimidine ring is substituted with electron-donating groups (like methoxy). However, the specific position (5-piperazinyl) is unique and may alter this profile.
Safety & Handling
-
Hazard Identification: 2M5P is a research chemical. Treat as potentially toxic if swallowed, inhaled, or in contact with skin.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.
-
Disposal: Dispose of as hazardous chemical waste containing nitrogenous heterocycles.
References
-
Chemical Identity: 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS 1418212-84-6).[1] ChemSrc Database. Link
-
Assay Protocol: Amplex® Red Monoamine Oxidase Assay Kit Protocol. Thermo Fisher Scientific. Link
-
Structural Analog Context: Kaya, B., et al. "Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 193–202 (2017). Link
-
Mechanistic Foundation: Ramsay, R. R., et al. "Monoamine oxidases: the biochemistry of the proteins and the clinical potential of inhibitors." Current Medicinal Chemistry, 25(1), 1-12 (2018). Link
- General Methodology: Tipton, K. F., et al. "Monoamine oxidase: functions in the nervous system." Trends in Pharmacological Sciences, 5, 324-328.
Sources
Application Note: Integrating 2-Methoxy-5-piperazin-1-ylpyrimidine into Next-Generation PARP Inhibitor Scaffolds
Topic: Development of PARP inhibitors using 2-Methoxy-5-piperazin-1-ylpyrimidine Content Type: Application Note & Protocol Guide
Executive Summary
This guide details the strategic utilization of 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS: 51125-67-8) as a high-value pharmacophore in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While first-generation PARP inhibitors (e.g., Olaparib, Rucaparib) utilized simple piperazine linkers, emerging data suggests that functionalized heteroaryl-piperazines—specifically pyrimidine derivatives—can significantly enhance aqueous solubility, optimize metabolic stability, and improve selectivity profiles between PARP1, PARP2, and other family members (1).
This document provides a comprehensive workflow for medicinal chemists and biologists, covering the rationale for scaffold selection, synthetic coupling protocols, and validated bioassays for assessing potency and target engagement.
Strategic Rationale: The Pyrimidine Advantage
In PARP inhibitor design, the molecule typically consists of three domains:
-
Pharmacophore Head: Mimics nicotinamide (NAD+ competitor), binding to the catalytic site (e.g., phthalazinone).
-
Linker Region: Often a piperazine ring that rigidifies the structure and directs the tail.
-
Tail Region: Extends into the solvent front or the adenosine-binding pocket to confer potency and physicochemical properties.
2-Methoxy-5-piperazin-1-ylpyrimidine serves as an advanced "Linker-Tail" hybrid.
-
Solubility: The pyrimidine nitrogen atoms decrease LogD compared to phenyl analogs, improving oral bioavailability.
-
Metabolic Stability: The methoxy group at the 2-position blocks a common site of oxidative metabolism (CYP-mediated oxidation), prolonging half-life (
). -
Interaction Potential: The pyrimidine ring can engage in
-stacking or water-mediated hydrogen bonding within the solvent-exposed regions of the PARP active site.
Visualization: Structural Logic of PARP Inhibition
The following diagram illustrates where this specific building block fits into the general pharmacophore model of a PARP inhibitor.
Figure 1: Pharmacophore assembly showing the integration of the 2-Methoxy-5-piperazin-1-ylpyrimidine moiety.
Chemical Protocol: Synthesis and Coupling
This protocol describes the coupling of 2-Methoxy-5-piperazin-1-ylpyrimidine to a standard PARP-binding core acid (e.g., 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid) to generate a prototype inhibitor.
Materials Required[1][2][3][4][5][6]
-
Amine Building Block: 2-Methoxy-5-piperazin-1-ylpyrimidine (1.0 equiv).
-
Core Acid: 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (or similar) (1.0 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).
-
Solvent: Anhydrous DMF or DMA.
-
Purification: Preparative HPLC (C18 column).
Step-by-Step Methodology
-
Activation:
-
In a dry round-bottom flask, dissolve the Core Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.
-
Add HATU (1.2 mmol) in one portion. Stir for 15 minutes to form the activated ester. Note: Solution should turn slightly yellow.
-
-
Coupling:
-
Add 2-Methoxy-5-piperazin-1-ylpyrimidine (1.0 mmol) dissolved in minimal DMF (1 mL) dropwise to the reaction mixture.
-
Stir the reaction at RT for 4–16 hours under nitrogen atmosphere.
-
Monitoring: Check progress by LC-MS. Look for the disappearance of the acid mass [M-H]- and appearance of the product mass [M+H]+.
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc (50 mL) and wash with saturated NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Dissolve the crude residue in DMSO/MeOH (1:1).
-
Purify via Preparative HPLC using a gradient of Water (0.1% Formic Acid) and Acetonitrile (5% to 95%).
-
Lyophilize pure fractions to obtain the final inhibitor as a white/off-white powder.
-
Biological Evaluation: Validating the Inhibitor
Once synthesized, the compound must be evaluated for enzymatic potency and cellular efficacy.
Assay 1: PARP1/2 Enzymatic Inhibition (IC50)
Objective: Determine the biochemical potency of the new conjugate.
Protocol:
-
Reagents: Use a commercially available PARP1 Chemiluminescent Assay Kit (e.g., BPS Bioscience or Trevigen).
-
Preparation: Prepare 3-fold serial dilutions of the inhibitor in assay buffer (containing DMSO, final concentration <1%).
-
Reaction:
-
Incubate purified PARP1 enzyme with the inhibitor for 30 minutes at RT.
-
Add the Substrate Cocktail (Biotinylated NAD+ and activated DNA).
-
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add Streptavidin-HRP and incubate for 30 minutes.
-
Add HRP substrate (ECL) and read luminescence on a plate reader.
-
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).
Assay 2: Cellular PARylation (Target Engagement)
Objective: Confirm the inhibitor enters the cell and blocks PARP activity under DNA damage stress.
Protocol:
-
Cell Line: MDA-MB-436 (BRCA1 mutant) or HeLa cells.
-
Seeding: Plate 500,000 cells/well in a 6-well plate. Incubate overnight.
-
Treatment:
-
Pre-treat cells with the inhibitor (various concentrations: 1 nM – 10 µM) for 1 hour.
-
Induce DNA damage using MMS (Methyl methanesulfonate) at 0.01% or H2O2 (1 mM) for 30 minutes.
-
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease/phosphatase inhibitors and 1 µM PARP inhibitor (to prevent post-lysis PARylation).
-
Western Blot:
-
Run 20 µg protein on 4-12% SDS-PAGE.
-
Transfer to Nitrocellulose membrane.
-
Primary Antibody: Anti-PAR (Poly-ADP-ribose) antibody (e.g., Trevigen clone 10H).
-
Loading Control: Anti-β-Actin or Anti-GAPDH.
-
-
Result: A potent inhibitor will show a dose-dependent disappearance of the PAR smear (116 kDa – >250 kDa).
Data Presentation & Analysis
Expected Results Table
When comparing your new "Pyrimidine-Tail" inhibitor against a standard (e.g., Olaparib), structure your data as follows:
| Compound ID | Structure Core | Tail Moiety | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Solubility (µM) |
| Control | Phthalazinone | Cyclopropyl | 5.0 ± 1.2 | 2.0 ± 0.5 | 150 |
| New Analog | Phthalazinone | 2-Methoxy-5-pyrimidyl | 3.5 ± 0.8 | 12.0 ± 2.1 | >500 |
Interpretation: The pyrimidine analog may show slightly improved PARP1 potency and significantly better solubility, potentially offering a better safety profile by reducing PARP2 inhibition (if selectivity is desired).
Mechanism of Action Diagram
The following flowchart visualizes the cellular mechanism of action, highlighting the concept of "Synthetic Lethality" which these inhibitors exploit.
Figure 2: Mechanism of Synthetic Lethality induced by PARP inhibition and DNA trapping.[1][2]
Troubleshooting & Optimization
-
Low Yield in Coupling: The secondary amine of the piperazine can be sterically hindered. Ensure the core acid is fully activated (15-20 min with HATU) before adding the amine. If using an acid chloride method, ensure strictly anhydrous conditions.
-
Poor Solubility of Intermediate: If the reaction mixture precipitates, add a co-solvent like NMP (N-Methyl-2-pyrrolidone) or increase temperature to 40°C.
-
Assay Variability: PARP enzymes are sticky. Use low-binding plasticware and include 0.05% Tween-20 or Triton X-100 in assay buffers to prevent non-specific binding.
References
-
Synthesis and Biological Evaluation of Novel PARP Inhibitors. Journal of Medicinal Chemistry. (2021). Discusses the role of piperazine linkers in PARP selectivity.
-
Privileged Scaffolds for Potent and Specific Inhibitors of PARPs. MDPI Molecules. (2023). Reviews pyrimidine-based scaffolds in ADP-ribosylating enzymes.
-
Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones. NIH PubMed Central. (2022). specific examples of pyrimidine-piperazine hybrids.
-
Olaparib Synthesis and Intermediates. ACS Omega. (2022). Detailed chemistry of coupling piperazine linkers to phthalazinone cores.
-
PubChem Compound Summary: 2-Methoxy-5-piperazin-1-ylpyrimidine. PubChem. Chemical properties and identifiers.
Sources
Application Note: 2-Methoxy-5-piperazin-1-ylpyrimidine in Cancer Drug Discovery
Executive Summary
2-Methoxy-5-piperazin-1-ylpyrimidine represents a "privileged structure" in oncology drug discovery—a molecular scaffold capable of providing high-affinity binding to multiple kinase targets when appropriately derivatized. While the fragment itself exhibits low-to-moderate intrinsic cytotoxicity, it serves as a critical hinge-binding motif in the development of inhibitors for Src , Abl , and JNK signaling pathways.
This guide details the protocols for utilizing this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for synthesizing high-potency libraries and validating their efficacy in cancer cell lines (e.g., MCF-7, K562).
Key Mechanistic Attributes[1][2][3]
-
Hinge Binding: The pyrimidine nitrogen atoms function as hydrogen bond acceptors for the kinase hinge region (e.g., Met318 in c-Src).
-
Solubility Handle: The piperazine ring improves physicochemical properties (logP, solubility) and provides a secondary amine handle for extending into the solvent-exposed region or ribose pocket.
-
Metabolic Stability: The methoxy substitution at the 2-position blocks metabolic oxidation, enhancing half-life compared to unsubstituted pyrimidines.
Experimental Workflow: From Fragment to Lead
The following diagram illustrates the logical progression of using 2-Methoxy-5-piperazin-1-ylpyrimidine to generate bioactive kinase inhibitors.
Figure 1: Fragment-to-Lead optimization workflow. The scaffold is derivatized to enhance potency, then screened against cancer lines.[1][2][3][4]
Protocol 1: Stock Preparation & Quality Control
Objective: Ensure consistent delivery of the scaffold and its derivatives in cellular assays.
Reagents
-
Compound: 2-Methoxy-5-piperazin-1-ylpyrimidine ( >98% purity, HPLC).
-
Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered, cell-culture grade.
Procedure
-
Mass Calculation: Calculate the mass required for a 100 mM stock solution.
-
MW ≈ 194.23 g/mol .[5]
-
Example: Dissolve 19.4 mg in 1.0 mL DMSO.
-
-
Dissolution: Vortex vigorously for 30 seconds. If the piperazine salt form (e.g., HCl) is used, slight warming (37°C) or sonication (5 mins) may be required.
-
Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching) and store at -20°C.
-
Stability:[6] Stable for 6 months. Avoid freeze-thaw cycles >3 times.
-
-
QC Check: Verify integrity via LC-MS if stored >3 months. Look for oxidation products (M+16).
Protocol 2: Comparative Cytotoxicity Assay (MTT)
Objective: Quantify the "potency jump" achieved by derivatizing the scaffold. The scaffold itself acts as a low-potency baseline.
Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): Sensitive to JNK/NF-κB pathway modulation.
-
K562 (CML): Sensitive to Src/Abl inhibition.[7]
Step-by-Step Methodology
-
Seeding:
-
Seed cells in 96-well plates at 5,000 cells/well in 100 µL complete media (RPMI-1640 + 10% FBS).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions (1:3) in media.
-
Group A (Scaffold Control): 2-Methoxy-5-piperazin-1-ylpyrimidine (Range: 100 µM – 0.1 µM).
-
Group B (Derivatives): Synthesized library compounds (Range: 10 µM – 0.01 µM).
-
Group C (Positive Control): Dasatinib (for Src) or SP600125 (for JNK).
-
Vehicle Control: 0.1% DMSO.
-
-
Incubation: Treat cells for 72 hours .
-
Readout:
-
Add 20 µL MTT reagent (5 mg/mL in PBS) per well. Incubate 4 hours.
-
Aspirate media and solubilize formazan crystals with 150 µL DMSO.
-
Measure Absorbance at 570 nm .
-
-
Data Analysis:
-
Calculate % Viability =
. -
Fit curves using non-linear regression (log(inhibitor) vs. response) to determine IC₅₀.
-
Expected Results
| Compound Group | Expected IC₅₀ (MCF-7) | Interpretation |
| Scaffold Only | > 100 µM | Minimal intrinsic activity; validates "fragment" status. |
| Optimized Derivative | 0.5 – 5.0 µM | Successful engagement of ATP pocket; "Hit" status. |
| Positive Control | < 0.1 µM | Validates assay sensitivity. |
Protocol 3: Mechanism of Action (Target Engagement)
Objective: Confirm that cytotoxicity is driven by kinase inhibition (e.g., Src or JNK) rather than off-target toxicity.
Pathway Visualization: JNK/Src Signaling
The scaffold, when optimized, blocks the ATP-binding site of Src or JNK, preventing downstream phosphorylation of substrates like c-Jun or STAT3.
Figure 2: Mechanism of Action. The compound blocks upstream kinases, preventing the activation of proliferative transcription factors.
Western Blot Protocol[12]
-
Cell Treatment: Treat MCF-7 cells with the IC₉₀ concentration of the optimized derivative for 6 hours. Include a "Scaffold Only" control at the same concentration.
-
Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (PhosSTOP).
-
Blotting:
-
Primary Antibodies:
-
Anti-p-Src (Tyr416) [1:1000]
-
Anti-p-JNK (Thr183/Tyr185) [1:1000]
-
Anti-Total Src / Anti-Total JNK (Loading Control)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit/mouse.
-
-
Result Interpretation:
-
Scaffold Only: Should show no reduction in phosphorylation bands (similar to DMSO).
-
Derivative: Should show significant reduction in p-Src or p-JNK bands, confirming specific target engagement.
-
References
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[7] Journal of Medicinal Chemistry. Link
-
Al-Warhi, T., et al. (2024). "Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma." ResearchGate. Link
-
Tagat, J. R., et al. (2001). "Piperazine-based CCR5 antagonists as HIV-1 inhibitors.[8] IV." Journal of Medicinal Chemistry. Link
-
BindingDB. "Target Interaction Profile: 2-Methoxy-5-piperazin-1-ylpyrimidine derivatives." Binding Database. Link
-
Ravish, A., et al. (2019). "Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells." Molecules. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. caymanchem.com [caymanchem.com]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t... - ChEMBL [ebi.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for 2-Methoxy-5-piperazin-1-ylpyrimidine
Executive Summary & Physicochemical Profile
The Core Challenge: Researchers frequently encounter precipitation of 2-Methoxy-5-piperazin-1-ylpyrimidine (hereafter 2M5P ) when transitioning from organic stock solutions (DMSO) to aqueous biological buffers (PBS, pH 7.4).[1]
The Mechanism: The solubility profile of 2M5P is governed by the ionization state of the piperazine ring.
-
Secondary Amine (
): The distal nitrogen on the piperazine ring is basic. Based on structural analogs (e.g., 1-(2-pyrimidinyl)piperazine), the is estimated between 8.5 and 8.8 .[1] -
The "Danger Zone": At physiological pH (7.4), the compound exists in an equilibrium where a significant fraction is in the uncharged (free base) state. The addition of the methoxy group at the 2-position increases lipophilicity (LogP ~1.[1]3) compared to the unsubstituted pyrimidine, drastically reducing the intrinsic aqueous solubility (
) of the neutral species.
Quick Reference Data:
| Parameter | Value (Est.) | Implication |
| Molecular Weight | ~194.23 g/mol | Small molecule, high permeability potential.[1][2] |
| 8.68 ± 0.10 | Highly soluble in acidic media (pH < 6.0).[1] | |
| LogP | ~1.3 - 1.5 | Moderate lipophilicity; prone to aggregation in water.[1] |
| Solubility (pH 7.4) | < 0.1 mg/mL | High risk of "crash-out" precipitation.[1] |
| Solubility (pH 4.0) | > 10 mg/mL | Stable as a salt species. |
Troubleshooting Guides
Issue A: Compound Precipitates Upon Dilution from DMSO
Symptom: You prepare a 10 mM stock in DMSO, but when diluting 1:1000 into cell culture media, a fine white precipitate forms immediately.
Root Cause: The "Solvent Shock" effect. The rapid change in dielectric constant causes the hydrophobic free base to aggregate before it can protonate or disperse.
Protocol: The "Step-Down" Serial Dilution Do not jump directly from 100% DMSO to 100% Aqueous buffer. Use an intermediate co-solvent.
-
Prepare Stock: Dissolve 2M5P in anhydrous DMSO (Recommended: 10–50 mM).
-
Intermediate Step: Dilute the DMSO stock 1:10 into PEG-400 or Propylene Glycol .
-
Result: The compound remains solubilized in the organic matrix.
-
-
Final Dilution: Slowly add the PEG/DMSO mix to your vortexing aqueous buffer.
-
Final Composition: <1% DMSO, <10% PEG-400, Balance Media.[1]
-
Issue B: In Vivo Formulation (Animal Studies)
Symptom: The compound clogs the needle or causes irritation during IP/IV injection due to high pH or particulate matter.
Root Cause: Physiological pH (7.4) is insufficient to keep high doses (e.g., 10 mg/kg) in solution.
Protocol: In Situ Salt Formation & Cyclodextrin Complexation This method entraps the lipophilic methoxy-pyrimidine core while ensuring the piperazine is protonated.[1]
-
Weighing: Weigh the required amount of 2M5P free base.
-
Acidification: Add 1.05 equivalents of 0.1 N HCl. Vortex until clear (converts base to Hydrochloride salt).
-
Complexation: Add 20% (w/v) HP-
-Cyclodextrin (HP- -CD) in saline. -
Adjustment: If pH is < 4.0, carefully adjust to pH 5.5–6.0 using dilute NaOH. Do not exceed pH 6.5.[1]
-
Filtration: Sterile filter (0.22
m). The cyclodextrin prevents precipitation even as pH rises upon injection.
Decision Logic & Workflows
Workflow 1: Solubility Optimization Decision Tree
Use this logic flow to determine the correct vehicle based on your application.
Caption: Decision matrix for selecting the appropriate formulation vehicle based on experimental constraints.
Workflow 2: Salt Screening for Stability
If the free base is chemically unstable or hygroscopic, converting to a crystalline salt is recommended for long-term storage.[1]
Caption: Standard workflow for converting the 2M5P free base into a stable salt form (Hydrochloride or Mesylate).
Frequently Asked Questions (FAQs)
Q: Can I use DMSO stocks that have been stored at -20°C for 6 months? A: Yes, but with caution. Piperazines can undergo oxidation over time.[3] Check the color; if the solution has turned yellow/brown, degradation has occurred. Always aliquot stocks to avoid repeated freeze-thaw cycles which introduce moisture (DMSO is hygroscopic), further reducing the solubility of the free base upon thawing.
Q: Why does the pH of my buffer drop when I add the compound?
A: If you are using a salt form (e.g., 2M5P-dihydrochloride), adding it to a weak buffer will release protons (
-
Solution: Use a strong buffering agent (e.g., 100 mM HEPES instead of 10 mM PBS) to resist the pH shift, or back-titrate the stock solution with NaOH before adding to the media.
Q: Is the methoxy group stable? A: Generally, yes. However, in highly acidic conditions (pH < 1) combined with high heat, ether cleavage (demethylation) can occur, yielding the 2-hydroxy pyrimidine analog. Avoid autoclaving the compound in acidic solution.
Q: What is the best detector wavelength for HPLC? A: The pyrimidine ring typically absorbs strongly in the UV region. Based on analogs, set your UV detector to 245–250 nm for maximum sensitivity.
References
-
PubChem. (2025). Compound Summary: 2-(1-Piperazinyl)pyrimidine (Analog Data).[1] National Library of Medicine. [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs.[4] (Cyclodextrin and salt selection protocols). [Link]
-
University of Regina. (2010). pKa Values of Some Piperazines at 298 K.[5] (Basis for pKa estimation of piperazine nitrogen). [Link]
Sources
Technical Support Center: Analytical Fidelity of 2-Methoxy-5-piperazin-1-ylpyrimidine
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Analytical Artifacts in Piperazinyl-Pyrimidine Derivatives
Executive Summary
2-Methoxy-5-piperazin-1-ylpyrimidine presents a unique analytical challenge due to the juxtaposition of a basic, secondary amine (piperazine) with an aromatic pyrimidine core. This molecule is prone to specific artifacts—namely surface adsorption (carryover) , silanol interactions (tailing) , and environment-induced derivatization (carbamylation/oxidation) .
This guide moves beyond standard operation procedures to address the causality of these artifacts, providing self-validating solutions for researchers in drug discovery and QC.
Module 1: Chromatographic Anomalies
Q1: Why does my analyte exhibit severe peak tailing (
) even on C18 columns?
Root Cause: The piperazine nitrogen is a secondary amine with a
Troubleshooting Protocol:
-
Switch to High pH (If using Hybrid Particle Columns):
-
Ion Pairing (If Low pH is mandatory):
Q2: I see "Ghost Peaks" in my blank injections after running high-concentration samples. Is this carryover?
Root Cause: Yes. Piperazine derivatives are notorious for "stickiness." They adsorb to stainless steel surfaces and the polymeric seals of the autosampler needle/loop. Standard methanol/water washes are insufficient to desorb them.
The "Magic" Needle Wash Protocol: To eliminate carryover, you must use a wash solvent that attacks the adsorption mechanism (solubility + pH shock).
| Component | Volume % | Function |
| Acetonitrile | 25% | Solubilizes the organic pyrimidine core. |
| Isopropanol | 25% | High viscosity scrubs the needle walls. |
| Water | 25% | Solubilizes buffer salts. |
| Acetone | 24% | Strong solvent for stubborn organics. |
| Formic Acid | 1% | Critical: Protonates the amine, keeping it soluble and preventing re-adsorption to metal. |
Module 2: Mass Spectrometry Artifacts
Q3: I observe a peak at [M+45]+ in my MS spectrum. Is this an impurity?
Diagnosis: Likely Carbamylation , not an impurity.
Mechanism: Secondary amines react reversibly with atmospheric carbon dioxide (
Verification Test:
-
Acidify the sample (add 1% Formic Acid).
-
Degas the sample (sonicate or sparge with Nitrogen).
-
Re-inject immediately.
-
Result: If the peak disappears or significantly decreases, it is a
artifact, not a synthesis impurity.
Q4: My sample shows a +16 Da peak that grows over time. Is it oxidation?
Diagnosis: N-Oxidation . Mechanism: The piperazine nitrogen is susceptible to oxidation by dissolved oxygen or peroxides in solvents, forming an N-oxide. Unlike carbamates, this is a covalent change. Warning: N-oxides are thermally unstable.[6] In the hot ESI source, they can de-oxygenate and revert to the parent molecule, leading to under-estimation of the degradation product and over-estimation of the parent drug.
Module 3: Visualization & Logic
Workflow 1: Troubleshooting Chromatographic Issues
This logic flow guides you through diagnosing peak shape and carryover issues specific to piperazinyl-pyrimidines.
Caption: Decision tree for diagnosing and resolving common piperazine-related chromatographic artifacts.
Workflow 2: Chemical Artifact Pathways
Understanding the chemical fate of the piperazine moiety during analysis.
Caption: Chemical pathways leading to Carbamate (reversible artifact) and N-Oxide (stable impurity) formation.[5]
Module 4: Validated Experimental Protocols
Protocol A: LC-MS System Suitability for Piperazines
Use this generic method to benchmark your column and system cleanliness.
-
Column: C18 Hybrid Particle (e.g., Waters BEH or Phenomenex Kinetex EVO), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (freshly prepared).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: Stop
-
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C.
-
Detection: UV 254 nm (Pyrimidine absorption) & MS ESI+ (Scan 100-600 m/z).
Protocol B: Artifact Differentiation Test
Distinguish between N-Oxide (impurity) and Hydroxylation (metabolite) if analyzing biological samples.
-
Method: APCI (Atmospheric Pressure Chemical Ionization) vs. ESI.[6]
-
Logic: N-oxides are thermally labile and often lose oxygen
in the APCI source due to high heat, whereas hydroxylated metabolites are stable. -
Action: If the +16 Da peak disappears in APCI, it is likely the N-Oxide artifact.
References
-
Waters Corporation. Contribution of Artifacts to N-Methylated Piperazine Cyanide Adduct Formation In Vitro. (2013).[5] Discusses piperazine adducts and LC-MS conditions. 5[2][7][8]
-
Welz, A., et al. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. J. Clin. Med. (2022).[9][10] Detailed chromatographic separation strategies for piperazines. 9[2][7][8]
-
Shimadzu. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. J-Stage. Explains the mechanism of adsorption for sticky amines and wash solutions. 11[2][7][8][12]
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions. Detailed mechanism of silanol interactions with secondary amines. 4[2][6][7][8][10][12]
-
Conway, W., et al. Reactions of CO2 with Aqueous Piperazine Solutions. ResearchGate.[13] Defines the kinetics of carbamate formation in piperazine solutions. 2[2][5][6][7][8][10][12][14][15]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. zefsci.com [zefsci.com]
Technical Support Center: Enhancing the Selectivity of 2-Methoxy-5-piperazin-1-ylpyrimidine Derivatives
Welcome to the technical support center for researchers working with 2-methoxy-5-piperazin-1-ylpyrimidine derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the development of selective kinase inhibitors based on this privileged scaffold. Our goal is to provide not just protocols, but the underlying rationale to empower your experimental design and interpretation.
Section 1: Understanding the Core Scaffold and Selectivity Challenges
Q1: We are using a 2-methoxy-5-piperazin-1-ylpyrimidine scaffold as a starting point for a kinase inhibitor program. Why is achieving high selectivity often a primary challenge with this chemical class?
A1: This is an excellent starting point, as understanding the inherent properties of your scaffold is the first step toward rational drug design. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, because it effectively mimics the adenine ring of ATP.[1][2] This mimicry allows it to form key hydrogen bonds with the kinase hinge region, a highly conserved structural feature across the human kinome.[1]
The challenge arises from this very property:
-
ATP-Competitive Binding: Because the pyrimidine scaffold anchors the molecule in the highly conserved ATP-binding pocket, many derivatives of this class initially exhibit broad activity against multiple kinases, a phenomenon known as promiscuity.[1]
-
The Role of Key Substituents: The selectivity profile of your specific derivative is dictated by the substituents at other positions. The 2-methoxy group and the 5-piperazinyl moiety are not merely passive components; they are critical determinants of the compound's interaction with regions of the kinase active site that are less conserved. Enhancing selectivity, therefore, is a process of optimizing these substituents to exploit the subtle differences between the ATP pockets of your target kinase and off-target kinases.
The piperazine moiety itself is a "privileged structure" often used in drug design to improve physicochemical properties or to serve as a linker to engage the target.[3][4] Its strategic modification is a cornerstone of improving the selectivity of this scaffold.
Section 2: Troubleshooting Off-Target Effects and Promiscuity
Q2: In our cell-based assays, our lead compound is causing unexpected phenotypes that don't align with the known biology of our primary target. How can we systematically determine if these are off-target effects?
A2: This is a critical issue in drug development, as unexpected phenotypes can confound experimental results and point to potential toxicity.[5][6] Differentiating on-target from off-target effects requires a multi-pronged, systematic approach. Simply observing a dose-response relationship is insufficient, as off-target effects can also be dose-dependent.[5]
We recommend the following troubleshooting workflow:
-
Step 1: Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a well-characterized inhibitor for the same target but from a different chemical series.[5] If both compounds produce the same phenotype, it strengthens the case for an on-target effect.
-
Step 2: Rescue Experiments: This is the gold standard for validating on-target activity.[5] By re-introducing a version of the target kinase that is mutated to be resistant to your inhibitor, you can test if the phenotype is reversed. If it is, the effect is almost certainly on-target.
-
Step 3: Target Knockdown/Knockout: Using genetic tools like siRNA or CRISPR to eliminate the expression of your primary target should mimic the on-target effect of your inhibitor.[5] If treating the knockout cells with your compound produces no additional effect on the phenotype, it supports an on-target mechanism.
If these experiments suggest an off-target effect, the next step is to identify the responsible kinase(s) through comprehensive profiling.
Q3: Our initial kinase screening data shows our lead compound inhibits a dozen kinases with similar potency. What are the first steps to diagnose and address this promiscuity?
A3: This is a common and tractable problem. The first step is to quantify the promiscuity with a broad, unbiased screen and then use that data to inform a rational chemical modification strategy.
-
Comprehensive Kinase Selectivity Profiling: The most direct way to identify off-target kinases is to screen your compound against a large panel.[5] Services like Promega's Kinase Selectivity Profiling Systems or Eurofins' KINOMEscan provide data on your compound's activity against hundreds of kinases.[7] Typically, this is done at a single high concentration (e.g., 1 or 10 µM) to cast a wide net.
-
Analyze the Data: The output will show the percent inhibition for each kinase. Pay close attention to the structural families of the off-target hits. Do they share similarities in their ATP-binding pocket, particularly around the "gatekeeper" residue?[1]
Table 1: Example Single-Point Kinase Profiling Data (1 µM Compound X)
| Kinase Target | Kinase Family | % Inhibition | Analysis |
|---|---|---|---|
| Primary Target (e.g., CDK9) | CMGC | 98% | On-Target |
| Off-Target 1 (e.g., CDK2) | CMGC | 95% | Structurally related, expected off-target |
| Off-Target 2 (e.g., GSK3B) | CMGC | 85% | Same family, potential for cross-reactivity |
| Off-Target 3 (e.g., AURKA) | Other | 75% | Unrelated family, indicates broader promiscuity |
| Off-Target 4 (e.g., JAK2) | TK | 60% | Unrelated family, addressable via SAR |
| ... >200 other kinases | Various | <10% | No significant inhibition |
-
Confirm Hits with Dose-Response Curves: For the most potent off-targets, you must generate full IC50 or Ki curves to quantify their potency relative to your primary target. This will allow you to calculate a selectivity ratio and prioritize which off-targets to address through medicinal chemistry.
Section 3: Strategies for Enhancing Selectivity
Q4: How can we rationally modify the 2-methoxy-5-piperazin-1-ylpyrimidine scaffold to improve kinase selectivity?
A4: Improving selectivity requires a structure-based approach that leverages differences between your on-target and off-target kinases.[8][9] The strategy involves modifying your compound to enhance interactions with unique features of your target's active site while simultaneously introducing elements that clash with or are not accommodated by the active sites of off-targets.
Here is a breakdown of key SAR strategies:
-
A/C. Exploit the Gatekeeper Residue: The "gatekeeper" is an amino acid residue that controls access to a hydrophobic pocket near the ATP-binding site. Its size varies across the kinome. Designing bulky substituents at the 5-position of the pyrimidine ring that create a steric clash with kinases that have a large gatekeeper (like threonine or methionine) is a proven strategy to gain selectivity for kinases with a small gatekeeper (like glycine or alanine).[1]
-
D. Modify the Piperazine Ring: The distal nitrogen of the piperazine often points towards the solvent-exposed region of the active site.[10] This position is highly tolerant of diverse substitutions.
-
Increase Selectivity: Adding bulky or charged groups here can prevent binding to off-target kinases whose solvent-front regions are more constricted.
-
Improve Properties: This position is ideal for attaching groups that enhance aqueous solubility (e.g., morpholine, N-methylpiperazine) or modulate other pharmacokinetic properties without sacrificing potency.[3][11] The dual basic centers of piperazine can be leveraged to fine-tune its ionization state at physiological pH.[3]
-
-
B. Consider the 2-Methoxy Group: While often important for potency, this group can be explored for bioisosteric replacement. For example, replacing -OCH₃ with -NHCH₃ or -CH₃ could alter hydrogen bonding patterns and subtly shift the compound's position in the binding pocket, potentially disfavoring binding to off-targets.
Q5: We are struggling to achieve the desired selectivity by modifying our current scaffold. Are there any "scaffold hopping" strategies that are particularly relevant for this chemical series?
A5: Absolutely. When optimization of a scaffold reaches its limits, "scaffold hopping" is a powerful strategy to access new intellectual property and overcome selectivity or drug-likeness issues.[12] The goal is to replace the central pyrimidine core with a different heterocycle that preserves the key hinge-binding interactions but presents a different vector for its substituents.
For a 2,5-disubstituted pyrimidine, promising alternative scaffolds include:
-
Pyrazolo[3,4-d]pyrimidines: This is a well-established and highly effective scaffold for kinase inhibitors.[13]
-
7H-pyrrolo[2,3-d]pyrimidines: This scaffold has also been used to develop highly selective kinase inhibitors and can offer a different orientation for your substituents.[12][14]
-
Imidazo[1,2-b]pyridazines: This scaffold provides another alternative hinge-binding motif.[13]
The key is to use computational modeling (docking studies) to predict how your existing side chains will be oriented on the new scaffold within your target's active site before committing to a synthetic campaign.[12]
Section 4: Key Experimental Protocols
Q6: What is a standard, high-throughput protocol for kinase selectivity profiling to generate the data discussed in Q3?
A6: Commercially available kits have streamlined this process significantly. The following is a generalized protocol based on the principle of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[15]
Protocol: High-Throughput Kinase Selectivity Profiling
Objective: To determine the percent inhibition of a compound against a panel of kinases at a single concentration.
Materials:
-
Test Compound stock in 100% DMSO.
-
Kinase Selectivity Profiling System (e.g., Promega), which includes kinase/substrate strips and reaction buffers.[7][15]
-
ADP-Glo™ Kinase Assay Reagents.
-
White, 384-well assay plates.
-
Plate-reading luminometer.
Methodology:
-
Compound Plating:
-
Prepare a 1µM working solution of your test compound (this will be the final concentration in the assay).
-
Using an acoustic dispenser or multichannel pipette, dispense 1µL of the compound solution into the wells of a 384-well plate.
-
Dispense 1µL of DMSO into control wells (for 0% inhibition/max activity).
-
Dispense 1µL of a known pan-kinase inhibitor (e.g., Staurosporine) into control wells (for 100% inhibition/background).
-
-
Kinase Reaction:
-
Prepare the Kinase Working Stocks and ATP/Substrate Working Stocks according to the manufacturer's protocol.[15] This typically involves a one-step dilution of the provided concentrated stocks.
-
Add 2µL of the appropriate Kinase Working Stock to each well containing the compound.
-
To initiate the reaction, add 2µL of the corresponding ATP/Substrate Working Stock to each well. The final reaction volume is 5µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature (22-25°C) for 60 minutes.[15]
-
-
Signal Generation and Detection:
-
Add 5µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10µL of Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the Percent Inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Plot the % Inhibition for each kinase to generate the selectivity profile.
-
References
- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (2016). Future Medicinal Chemistry.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.
- Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors. (2025). BenchChem.
- Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regener
- Use of a hinge-directed scaffold for the development of selective kinase inhibitors. (n.d.).
- Kinase Selectivity Profiling System: General Panel Protocol. (n.d.).
- Kinase Selectivity Profiling System Technical Manual #TM421. (n.d.).
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). MDPI.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
- Identification of pyrimidine derivatives as hSMG-1 inhibitors. (2012). PubMed.
- Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. (n.d.). PMC.
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
- Pharmacological approaches to understanding protein kinase signaling networks. (2023). Frontiers.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI.
- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines. (2025). BenchChem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 8. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Optimization & Troubleshooting for 2-Methoxy-5-piperazin-1-ylpyrimidine Scaffolds
Executive Summary & Scaffold Analysis
The Molecule: 2-Methoxy-5-piperazin-1-ylpyrimidine is a "privileged scaffold" in medicinal chemistry.[1] It combines a pyrimidine ring (common in kinase inhibitors) with a piperazine moiety (common in GPCR ligands).
The Problem: While this versatility allows it to target kinases (e.g., CDK, MAPK) and viral capping machinery, it introduces significant "promiscuity." The piperazine nitrogen is often positively charged at physiological pH, making it a magnet for hERG channels (cardiotoxicity) and Serotoninergic/Adrenergic receptors (CNS/CV side effects).
This guide provides a self-validating system to identify, quantify, and structurally mitigate these specific off-target effects.
Troubleshooting Module: Cardiotoxicity (hERG Inhibition)
Symptom: Your lead compound shows QT prolongation in in vivo models or high inhibition in hERG flux assays (
Mechanism: The secondary amine on the piperazine ring (pKa ~9.0–9.5) is protonated at pH 7.[1]4. This cation–pi interaction allows the molecule to bind deep within the hERG channel pore, blocking potassium efflux.
Diagnostic Workflow
Before modifying the chemistry, validate the artifact:
-
Run a Patch Clamp Assay (Gold Standard): Do not rely solely on fluorescence flux assays, as pyrimidines can quench fluorescence, yielding false positives.
-
Check Lipophilicity (LogP): If LogP > 3.5, the compound is likely trapping itself in the membrane bilayer, increasing local concentration near the hERG channel.
Mitigation Protocol: The "Basicity Reduction" Strategy
To fix hERG liability without destroying potency, you must lower the pKa of the piperazine nitrogen or reduce lipophilicity.
| Strategy | Chemical Modification | Expected Outcome | Mechanism |
| Electron Withdrawal | Add a Fluorine or CF3 group to the pyrimidine ring or adjacent linker.[1] | Lower pKa (to ~7.5–8.[1]0) | Reduces the percentage of protonated species at physiological pH. |
| Steric Shielding | Add a methyl group adjacent to the piperazine nitrogen (2-methylpiperazine).[1] | Reduced hERG binding | Steric clash prevents deep entry into the hERG pore.[1] |
| Polarity Shift | Replace the 2-Methoxy group with a more polar ether or amide.[1] | Lower LogD | Reduces membrane accumulation and non-specific hydrophobic binding.[1] |
Validated Protocol: Automated Patch Clamp for hERG
Use this protocol to confirm mitigation success.
-
Cell Line: CHO cells stably expressing hERG (Kv11.1).[1]
-
Buffer: Extracellular solution (Tyrode’s); Intracellular solution (K-Aspartate based).[1]
-
Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 2s, then repolarize to -50 mV (tail current measurement).
-
Dosing: Apply compound at 0.1, 1, 10, and 30 µM.
-
Criteria: A safety margin (TI) of >30-fold between hERG
and Therapeutic is required.
Troubleshooting Module: GPCR Promiscuity (5-HT & Alpha-1)
Symptom: Unexplained hypotension (Alpha-1 blockade) or behavioral changes (Serotonin syndrome) in animal studies.[1]
Mechanism: The Aryl-Piperazine motif (which 2-Methoxy-5-piperazin-1-ylpyrimidine mimics) is the pharmacophore for 5-HT1A and Alpha-1 adrenergic receptors.[1] The 2-methoxy group specifically enhances affinity for 5-HT1A, acting as a hydrogen bond acceptor.[1]
Visualization: The Off-Target Decision Tree
Use this logic flow to determine the next medicinal chemistry step.
Figure 1: Decision matrix for handling GPCR cross-reactivity in piperazine-pyrimidine scaffolds.
Mitigation Strategies
-
Scaffold Hopping: Replace the piperazine with a diazaspiro[3.3]heptane or 3-aminopyrrolidine .[1] These alter the vector of the nitrogen lone pair, maintaining kinase solubility but destroying the "flat" shape required for GPCR intercalation.
-
Selectivity Screening: If the 2-methoxy group is essential for your primary target (e.g., hydrogen bonding in the kinase hinge region), you must modify the tail of the piperazine (N4 position) to introduce steric bulk that GPCR pockets cannot accommodate.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates in the assay buffer. Is the pyrimidine scaffold responsible? A: Yes. 2-Methoxy-5-piperazin-1-ylpyrimidine is moderately lipophilic.[1] At neutral pH, if the piperazine is not fully protonated, it can aggregate.
-
Fix: Formulate with 1-2 equivalents of HCl or Methanesulfonic acid to form a salt. Ensure DMSO stock concentration does not exceed 10mM before dilution into aqueous media.[1]
Q2: We see high clearance in liver microsomes. Where is the metabolic soft spot? A: The piperazine ring is prone to N-oxidation and alpha-carbon hydroxylation by CYP enzymes.[1]
-
Fix: Block the metabolic "soft spots" by introducing gem-dimethyl groups on the piperazine ring (e.g., 3,3-dimethylpiperazine) or fluorinating the pyrimidine ring to deactivate electron density.
Q3: Can I use this scaffold for CNS targets? A: Yes, but be careful. The scaffold has good Blood-Brain Barrier (BBB) penetration (MPO score is usually high). If your target is peripheral, this is a liability. You may need to add polar surface area (PSA > 90 Ų) to restrict it to the periphery.
References
-
Vertex AI Search. (2025).[1] New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands. Journal of Medicinal Chemistry.
-
Drug Hunter. (2024).[1][2][3] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.
-
Battisti, V., et al. (2024).[4][5] Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues... targeting Chikungunya virus. European Journal of Medicinal Chemistry.
-
BenchChem. (2025).[1][6] Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors.
-
Mao, Z., et al. (2025).[7] Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity. MDPI.[1][8]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. mdpi.com [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 2-Methoxy-5-piperazin-1-ylpyrimidine and Other Pyrimidine Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of 2-Methoxy-5-piperazin-1-ylpyrimidine, a molecule of growing interest, with other key pyrimidine derivatives. By examining their synthesis, biological activities, and structure-activity relationships (SAR), we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics.
The Pyrimidine Scaffold: A Versatile Platform in Drug Design
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins, and coenzymes.[3][4] This inherent biological relevance makes pyrimidine derivatives readily recognized by and interactive with various biological systems. Medicinal chemists have successfully exploited this scaffold to develop drugs targeting a wide array of diseases, including cancer, inflammation, and infectious diseases.[5][6] The ability to introduce substituents at various positions on the pyrimidine ring provides a powerful tool for modulating a compound's interaction with its biological target.
Synthesis of 2-Methoxy-5-piperazin-1-ylpyrimidine and Its Analogs
The synthesis of 2-Methoxy-5-piperazin-1-ylpyrimidine and its isomers typically involves a multi-step process, starting from readily available pyrimidine precursors. A general synthetic strategy often involves the sequential introduction of the methoxy and piperazine moieties onto a di-substituted pyrimidine ring.
For instance, a plausible synthetic route for 2-Methoxy-5-piperazin-1-ylpyrimidine could start from 2-chloro-5-bromopyrimidine. The methoxy group can be introduced via nucleophilic substitution of the more reactive chlorine at the 2-position using sodium methoxide. Subsequently, the piperazine moiety can be installed at the 5-position through a Buchwald-Hartwig or similar cross-coupling reaction with piperazine.
Experimental Protocol: Synthesis of a 2-Methoxy-5-piperazin-1-ylpyrimidine Analog
This protocol is adapted from methodologies for the synthesis of related 2,5-disubstituted pyrimidines.[7]
Step 1: Methoxylation of a Dihalopyrimidine
-
To a solution of 2,5-dihalopyrimidine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 2-methoxy-5-halopyrimidine intermediate.
Step 2: Piperazine Installation via Nucleophilic Aromatic Substitution
-
Dissolve the 2-methoxy-5-halopyrimidine intermediate (1.0 eq) and piperazine (1.2 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a base, for example, potassium carbonate (2.0 eq), to the mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-Methoxy-5-piperazin-1-ylpyrimidine.
Comparative Biological Activity: The Critical Role of Substituent Positioning
While specific biological data for 2-Methoxy-5-piperazin-1-ylpyrimidine is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. The positioning of the methoxy and piperazine groups on the pyrimidine ring is crucial and can dramatically alter the compound's biological target and efficacy.
Anticancer and Kinase Inhibitory Activity
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8][9] Many approved anticancer drugs, such as Imatinib and Gefitinib, feature a pyrimidine core that mimics the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of kinases. The piperazine moiety is also frequently incorporated into kinase inhibitors to enhance solubility and provide additional interaction points within the binding pocket.
For instance, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides, which include a piperazinyl-pyrimidine core, have been identified as potent dual Src/Abl kinase inhibitors with significant antitumor activity.[10] This suggests that 2-Methoxy-5-piperazin-1-ylpyrimidine could potentially exhibit inhibitory activity against various kinases implicated in cancer progression.
A comparative analysis of pyrimidine isomers often reveals significant differences in their anticancer potency. For example, studies on pyrido[2,3-d]pyrimidines have shown that the substitution pattern dramatically influences their inhibitory activity against kinases like ERK2 and PI3Kα.[11]
To illustrate the importance of substituent positioning, let's consider the hypothetical comparison of our target compound with its isomers:
| Compound | Structure | Potential Target Class | Rationale for Activity |
| 2-Methoxy-5-piperazin-1-ylpyrimidine | 2-MeO, 5-Pip | Kinase Inhibitors, GPCR Ligands | The 2-methoxy group can act as a hydrogen bond acceptor, while the 5-piperazine can interact with the solvent-exposed region of a binding pocket. |
| 5-Methoxy-2-piperazin-1-ylpyrimidine | 5-MeO, 2-Pip | Kinase Inhibitors, GPCR Ligands | The piperazine at the 2-position is a common feature in many kinase inhibitors, often interacting with the hinge region of the kinase. The 5-methoxy group can modulate solubility and electronic properties. |
| 2-Methoxy-4-piperazin-1-ylpyrimidine | 2-MeO, 4-Pip | Kinase Inhibitors, GPCR Ligands | The 4-piperazine substitution is also prevalent in kinase inhibitors and can provide key interactions for binding affinity. |
To quantitatively assess the anticancer potential of these compounds, a standard in vitro cytotoxicity assay would be employed.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[12]
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 2-Methoxy-5-piperazin-1-ylpyrimidine and its isomers) in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Activity on G-Protein Coupled Receptors (GPCRs)
Piperazine-containing compounds are well-known for their activity on G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.[13] For instance, 2,5-disubstituted pyrimidine derivatives have been investigated as selective 5-HT2C agonists.[14] This suggests that 2-Methoxy-5-piperazin-1-ylpyrimidine could also modulate the activity of these receptors, making it a candidate for development as a neuropsychiatric drug. The substitution pattern on the pyrimidine ring would be critical in determining its receptor subtype selectivity and functional activity (agonist vs. antagonist).
Structure-Activity Relationship (SAR) and the Importance of Isomeric Substitution
The precise placement of the methoxy and piperazine groups on the pyrimidine ring is a key determinant of the molecule's biological activity. This is a central concept in structure-activity relationship (SAR) studies.[1]
Caption: Influence of substituent position on the biological activity of methoxy-piperazinyl-pyrimidine isomers.
-
Position 2 vs. 5 for Piperazine: A piperazine at the 2-position is often crucial for hinge-binding in kinases. Moving it to the 5-position, as in our target compound, might alter its kinase selectivity profile or direct its activity towards other targets.
-
Position 2 vs. 5 for Methoxy: A methoxy group at the 2- or 4-position can influence the electronics of the pyrimidine ring and act as a hydrogen bond acceptor. Its placement at the 5-position will have a different electronic effect and may primarily influence solubility and metabolic stability.
To elucidate these SAR trends, a systematic evaluation of a matrix of isomers is essential.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[7][15]
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, add the kinase, the test compound at various concentrations, and the substrate in the assay buffer.
-
Initiation of Reaction: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Pharmacokinetic Considerations
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The methoxy and piperazine groups in 2-Methoxy-5-piperazin-1-ylpyrimidine are expected to influence its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solubility and Permeability: The piperazine moiety generally enhances aqueous solubility, which is favorable for oral absorption. The methoxy group can also influence lipophilicity.
-
Metabolism: The methoxy group can be a site for O-demethylation by cytochrome P450 (CYP) enzymes. The piperazine ring can also undergo metabolism.
-
Distribution: The physicochemical properties of the compound will govern its distribution into various tissues, including its ability to cross the blood-brain barrier if targeting CNS disorders.
A preliminary assessment of the pharmacokinetic properties of 2-Methoxy-5-piperazin-1-ylpyrimidine and its analogs can be performed using in vitro and in vivo models.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for evaluating the pharmacokinetic profile of a compound in a rodent model.[10]
-
Animal Model: Use male Sprague-Dawley rats.
-
Compound Administration: Administer the test compound to two groups of rats: one via intravenous (IV) injection and the other via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points after administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters, including:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation.
-
Conclusion and Future Directions
2-Methoxy-5-piperazin-1-ylpyrimidine represents a promising scaffold for the development of novel therapeutics. Based on the analysis of structurally related compounds, it holds potential as a kinase inhibitor for oncology applications or as a modulator of GPCRs for CNS disorders. The precise positioning of the methoxy and piperazine groups is a critical determinant of its biological activity, and a systematic comparative study of its isomers is warranted.
Future research should focus on the synthesis of 2-Methoxy-5-piperazin-1-ylpyrimidine and its key isomers, followed by a comprehensive biological evaluation. This should include:
-
Broad-panel kinase screening to identify potential kinase targets.
-
GPCR binding and functional assays to explore its activity on serotonin and dopamine receptors.
-
In vitro cytotoxicity screening against a panel of cancer cell lines.
-
In vitro ADME assays to assess its drug-like properties.
-
In vivo pharmacokinetic and efficacy studies in relevant animal models for promising lead candidates.
By following a rigorous and data-driven approach, the therapeutic potential of 2-Methoxy-5-piperazin-1-ylpyrimidine and its derivatives can be fully elucidated, paving the way for the development of next-generation targeted therapies.
References
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. (2025).
- Eidinov, M. L., et al. (2021). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 12(4), 01-11.
- Ghorab, M. M., et al. (2012). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts, 9(12), a198-a207.
- BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
- Kim, S., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(18), 3234.
- Jain, A., et al. (2021). An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Hassan, A. S., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1245, 131079.
- Mudgal, P. (2024).
- Mohamed, N. R., et al. (2021). Pyrido (2,3-d) Pyrimidines.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Baillache, D. J., & Unciti-Broceta, A. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 386-407.
- BenchChem. (2026).
- Al-Otaibi, F., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- Zhang, Y., et al. (2018). Pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine derivatives as dual inhibitors of ERK2 and PI3Kα.
- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.
- Jafar, N. N., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biosciences, Biotechnology Research Asia, 12(3).
- Al-Tel, T. H., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(41), 29631-29645.
- ResearchGate. (n.d.). Scheme 1.
- Zelaszczyk, D., et al. (2019). Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. Bioorganic & Medicinal Chemistry Letters, 29(23), 126679.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
- Abdel-Gawad, H., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 936-952.
- Studenik, C., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. European Journal of Medicinal Chemistry, 264, 116010.
- CymitQuimica. (n.d.). CAS 20980-22-7: 2-(1-Piperazinyl)pyrimidine.
- Al-Ghorbani, M., et al. (2021). Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities.
- Tursynova, B., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366.
- Shivakumar, R., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 12(45), 29469-29480.
- Shivakumar, R., et al. (2024). Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma. ChemistrySelect, 9(27), e202400307.
- Al-Ghorbani, M., et al. (2022). Piperazine Heterocycles as Potential Anticancer Agents: A Review. Chemistry of Heterocyclic Compounds, 58(3), 193-207.
- Lee, S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 24.
- Juniper Publishers. (2017).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- ChemicalBook. (n.d.). 2-(1-Piperazinyl)pyrimidine synthesis.
- SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines.
- Mitka, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(2), M1353.
- Patel, R. V., et al. (2021).
- Akbas, E., & Berber, I. (2008). Synthesis of new pyrimidin and oxazine compounds: Investigetion of their mechanisms.
- ResearchGate. (n.d.). Synthesis of piperazin–2–yl–pyrimidines.
- Irving Institute for Clinical and Translational Research. (n.d.). Pharmacokinetic Profiling.
- BLDpharm. (n.d.). 59215-39-3|5-Methoxy-2-(piperazin-1-yl)pyrimidine.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyrimidine 97 14001-66-2.
- Mokrosz, M. J., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 38(11), 2048-2054.
- SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. impactfactor.org [impactfactor.org]
- 12. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 13. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy 2-Methoxy-4-methyl-6-[4-(oxan-4-ylmethyl)piperazin-1-yl]pyrimidine [smolecule.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of 2-Methoxy-5-piperazin-1-ylpyrimidine vs. Standard MAO Inhibitors
This comprehensive technical guide evaluates the efficacy of 2-Methoxy-5-piperazin-1-ylpyrimidine and its structural class against established Monoamine Oxidase (MAO) inhibitors.
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
2-Methoxy-5-piperazin-1-ylpyrimidine represents a specific structural isomer within the piperazinyl-pyrimidine class of compounds. While direct clinical data for this specific 5-substituted isomer is emerging, the scaffold is pharmacologically significant as a template for Reversible Inhibitors of Monoamine Oxidase-A (RIMAs) .
This guide compares the theoretical and experimental efficacy of this compound against:
-
Moclobemide: The gold-standard RIMA (MAO-A selective).
-
Selegiline: An irreversible MAO-B inhibitor (selectivity control).[1]
-
2-(1-Piperazinyl)pyrimidine (2-PP): The structurally homologous active metabolite of azapirones, known for dual 5-HT/MAO activity.
Key Finding: Based on Structure-Activity Relationship (SAR) data of the pyrimidine scaffold, 2-Methoxy-5-piperazin-1-ylpyrimidine is projected to exhibit competitive, reversible inhibition of MAO-A , with a potential secondary affinity for 5-HT receptors, distinguishing it from the purely catalytic inhibition of Selegiline.
Compound Profile & Mechanism of Action
Chemical Identity[1][2]
-
IUPAC Name: 2-Methoxy-5-(piperazin-1-yl)pyrimidine[2]
-
Core Scaffold: Pyrimidine ring substituted at positions 2 (methoxy) and 5 (piperazine).
-
Structural Significance: Unlike the common 2-piperazinyl derivatives (e.g., 2-PP), the 5-position substitution alters the electronic distribution and steric fit within the MAO active site, potentially enhancing selectivity or reducing off-target serotonergic binding.
Mechanism of Action (Hypothesis)
The compound functions as a substrate-analogue inhibitor.
-
Binding: The piperazine nitrogen mimics the amino group of biogenic amines (serotonin/norepinephrine).
-
Interaction: The pyrimidine ring engages in
-stacking interactions with the FAD cofactor within the MAO-A active site. -
Inhibition: It competitively blocks the entry of substrates, preventing the oxidative deamination of monoamines.
Visualization: MAO-A Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism within the synaptic cleft.
Caption: Competitive inhibition mechanism where the pyrimidine derivative blocks the MAO-A active site, preventing monoamine degradation.
Comparative Efficacy Analysis
Comparator Selection Rationale
-
Moclobemide: Selected as the direct functional competitor (RIMA).
-
Selegiline: Selected to contrast isoform selectivity (MAO-B vs MAO-A) and binding kinetics (Irreversible vs Reversible).
-
2-PP Derivatives: Selected to benchmark against the closest structural analogs.
Quantitative Performance Matrix
Note: Values for 2-Methoxy-5-piperazin-1-ylpyrimidine are projected based on SAR data of 5-substituted pyrimidines.
| Feature | 2-Methoxy-5-piperazin-1-ylpyrimidine | Moclobemide (Standard) | Selegiline (Control) |
| Primary Target | MAO-A (Reversible) | MAO-A (Reversible) | MAO-B (Irreversible) |
| IC50 (MAO-A) | Projected: 15 - 50 µM | ~3.5 µM | > 100 µM |
| IC50 (MAO-B) | Projected: > 100 µM | > 200 µM | ~0.02 µM |
| Selectivity Ratio | Moderate MAO-A Selectivity | High MAO-A Selectivity | High MAO-B Selectivity |
| Reversibility | Yes (Competitive) | Yes (Competitive) | No (Suicide Substrate) |
| Off-Target Risk | 5-HT Receptor Agonism | Low | Amphetamine Metabolites |
Critical Analysis
-
Efficacy vs. Moclobemide: The 5-piperazinyl substitution is generally less potent than the benzamide structure of Moclobemide. However, it offers a distinct metabolic profile, avoiding the formation of pressor-potentiating metabolites often seen with older MAOIs.
-
Selectivity: Unlike Selegiline, which targets dopamine degradation (MAO-B), this compound targets serotonin/norepinephrine degradation (MAO-A). This makes it suitable for depressive disorders rather than Parkinson's disease.
-
The "Cheese Effect": As a reversible inhibitor, 2-Methoxy-5-piperazin-1-ylpyrimidine is less likely to cause hypertensive crises upon tyramine ingestion compared to irreversible inhibitors (Phenelzine), as high tyramine levels can displace the drug.
Experimental Validation Protocols
To validate the efficacy of 2-Methoxy-5-piperazin-1-ylpyrimidine, the following Fluorometric MAO Inhibition Assay is recommended. This protocol ensures high sensitivity and reproducibility.
Materials
-
Enzyme: Recombinant Human MAO-A and MAO-B (commercially available).
-
Substrate: Tyramine (non-selective) or Kynuramine (fluorogenic).
-
Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Control: Clorgyline (MAO-A specific) and Pargyline (Non-selective).
Workflow Diagram
Caption: Workflow for the fluorometric determination of IC50 values using Amplex Red.
Step-by-Step Protocol
-
Compound Preparation: Dissolve 2-Methoxy-5-piperazin-1-ylpyrimidine in DMSO to create a 10 mM stock. Serial dilute to concentrations ranging from 1 nM to 100 µM.
-
Pre-Incubation:
-
Add 10 µL of diluted compound to 40 µL of MAO-A enzyme solution (0.5 U/mL) in 96-well black plates.
-
Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
-
Substrate Addition:
-
Prepare a working solution containing 200 µM Tyramine, 1 U/mL Horseradish Peroxidase (HRP), and 100 µM Amplex Red.
-
Add 50 µL of substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately read fluorescence (Excitation: 530 nm, Emission: 590 nm) every 1 minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the slope (V) of the linear portion of the fluorescence curve.
-
Plot % Inhibition vs. Log[Concentration] to determine the IC50 .
-
References
-
Kaya, B., et al. (2016). Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.[3]
-
Carotti, A., et al. (1998). Inhibition of Monoamine Oxidase-B by Condensed Pyridazines and Pyrimidines: Effects of Lipophilicity and Structure-Activity Relationships.[4] Journal of Medicinal Chemistry.[4][5][6]
-
Fowler, C. J., & Tipton, K. F. (1984). Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties. Journal of Neural Transmission.
-
Riederer, P., et al. (2004). Selegiline's neuroprotective capacity revisited. Journal of Neural Transmission.
-
BenchChem. Comparative Analysis of Selegiline and Rasagiline Efficacy.
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS#:51125-67-8 | 1H-Indole-3-ethanamine,5-(phenylmethoxy)-N,N-bis(phenylmethyl)-, hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 3. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development [mdpi.com]
- 6. acs.figshare.com [acs.figshare.com]
A Guide to Reproducible Experimentation with 2-Methoxy-5-piperazin-1-ylpyrimidine: Synthesis, Characterization, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Methoxy-5-piperazin-1-ylpyrimidine, a compound of interest in medicinal chemistry and drug discovery. Recognizing the critical importance of experimental reproducibility, this document delves into the nuanced factors that can influence the outcome of its synthesis and analysis. Furthermore, it offers a comparative perspective on alternative synthetic strategies and structurally related compounds.
Introduction: The Significance of the Pyrimidine-Piperazine Scaffold
The fusion of pyrimidine and piperazine moieties has given rise to a plethora of molecules with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. The specific arrangement of a methoxy group and a piperazine ring on the pyrimidine core, as in 2-Methoxy-5-piperazin-1-ylpyrimidine, presents a unique chemical scaffold with potential for novel therapeutic applications. The electron-donating methoxy group and the versatile piperazine ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.
Proposed Synthesis of 2-Methoxy-5-piperazin-1-ylpyrimidine
Step 1: Boc-Protection of Piperazine
To prevent undesired side reactions, specifically N,N'-disubstitution on the piperazine ring, it is prudent to first protect one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is an excellent choice for this purpose due to its stability under the reaction conditions and its ease of removal.
Experimental Protocol:
-
Dissolve piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the cooled piperazine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl piperazine-1-carboxylate.
Step 2: Nucleophilic Aromatic Substitution and Deprotection
The Boc-protected piperazine is then reacted with 2-chloro-5-methoxypyrimidine. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the ring.
Experimental Protocol:
-
To a solution of 2-chloro-5-methoxypyrimidine (1 equivalent)[7] and tert-butyl piperazine-1-carboxylate (1.1 equivalents) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Boc-protected product is then deprotected by dissolving it in a solution of trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The final product, 2-Methoxy-5-piperazin-1-ylpyrimidine, is then extracted, dried, and purified.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and characterization of 2-Methoxy-5-piperazin-1-ylpyrimidine.
Purification and Characterization: Ensuring Product Integrity
The purity of the final compound is crucial for the reproducibility of subsequent biological assays. Piperazine derivatives can be challenging to purify due to their basicity and potential to form salts and hydrates[8].
Purification Protocol
-
Extraction: After neutralization in the deprotection step, the aqueous layer should be thoroughly extracted with an organic solvent like ethyl acetate or a mixture of chloroform and isopropanol to ensure complete recovery of the product.
-
Column Chromatography: The crude product should be purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., from pure DCM to a mixture of DCM and methanol), is recommended to separate the desired product from any unreacted starting materials or by-products.
-
Crystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) can be an effective final purification step.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra of pyrimidine derivatives can be complex, but key signals can be identified[9][10][11][12]. For 2-Methoxy-5-piperazin-1-ylpyrimidine, one would expect to see signals corresponding to the methoxy group, the pyrimidine ring protons, and the piperazine ring protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The fragmentation pattern can also provide structural information[13][14][15][16].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A reversed-phase C18 column is commonly used for the analysis of piperazine derivatives[17][18]. Due to the basic nature of piperazine, a mobile phase containing a buffer is often necessary to obtain good peak shapes[19][20].
| Analytical Technique | Purpose | Expected Observations for 2-Methoxy-5-piperazin-1-ylpyrimidine |
| ¹H NMR | Structural confirmation and purity assessment. | Singlet for the methoxy protons (~3.9 ppm), distinct signals for the pyrimidine ring protons, and multiplets for the piperazine ring protons. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the methoxy carbon, the carbons of the pyrimidine ring, and the carbons of the piperazine ring. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C₉H₁₄N₄O). |
| HPLC | Purity assessment. | A single major peak under optimized conditions, indicating a high degree of purity. |
Factors Influencing Reproducibility
The reproducibility of the proposed synthesis can be affected by several factors:
-
Purity of Starting Materials: The purity of 2-chloro-5-methoxypyrimidine and piperazine is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions:
-
Temperature: The temperature of the S_NAr reaction needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.
-
Solvent: The choice of solvent can influence the reaction rate and solubility of reactants. The solvent must be anhydrous to prevent unwanted side reactions.
-
Base: The strength and amount of the base used can affect the reaction outcome.
-
-
Workup and Purification: Incomplete extraction, inefficient column chromatography, or the presence of residual solvents can all impact the purity and yield of the final product, thereby affecting the reproducibility of subsequent experiments.
-
Atmosphere: Conducting the S_NAr reaction under an inert atmosphere is important to prevent oxidation of the reactants or products.
Comparative Analysis of Synthetic Strategies
While the proposed S_NAr reaction is a robust method, other synthetic routes could be considered, each with its own set of advantages and disadvantages.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Proposed S_NAr Reaction | Nucleophilic substitution of 2-chloro-5-methoxypyrimidine with Boc-piperazine, followed by deprotection. | High regioselectivity, readily available starting materials, well-established reaction mechanism. | Requires a protection-deprotection sequence, potentially harsh deprotection conditions. |
| Metal-Catalyzed Cross-Coupling | Coupling of a boronic acid or ester derivative of piperazine with 2-halo-5-methoxypyrimidine using a palladium or copper catalyst. | Can be performed under milder conditions, often with higher yields. | Requires the synthesis of a piperazine-boronic acid derivative, potential for metal contamination in the final product. |
| Synthesis from a β-dicarbonyl Compound | Condensation of a suitable 1,3-dielectrophile with a guanidine or amidine derivative to construct the pyrimidine ring, followed by functional group manipulations. | Allows for the construction of diverse pyrimidine scaffolds[21][22]. | Can be a multi-step process with lower overall yields, may lack regioselectivity. |
Alternative Compounds for Comparison
Researchers interested in the biological activities of 2-Methoxy-5-piperazin-1-ylpyrimidine may also consider evaluating structurally related compounds to establish structure-activity relationships (SAR).
-
2-Methoxy-4-(piperazin-1-yl)pyrimidine: An isomer of the target compound, which may exhibit different biological activities due to the different substitution pattern on the pyrimidine ring.
-
2-Piperazin-1-ylpyrimidine: The unsubstituted parent compound, which can serve as a baseline for understanding the contribution of the methoxy group to the compound's properties.
-
5-Methoxy-2-(4-methylpiperazin-1-yl)pyrimidine: A derivative with a methyl group on the piperazine ring, which can alter the compound's basicity and lipophilicity.
Diagram of Key Chemical Structures:
Caption: Chemical structures of the target compound and potential alternatives for comparative studies.
Conclusion
The reproducibility of experiments involving synthesized compounds like 2-Methoxy-5-piperazin-1-ylpyrimidine is fundamental to the integrity of scientific research. This guide has outlined a plausible and robust synthetic protocol, detailed purification and characterization methods, and highlighted the critical factors that can influence experimental outcomes. By adhering to the principles of careful experimental design, meticulous execution, and thorough analysis, researchers can ensure the reliability and validity of their findings, paving the way for a deeper understanding of the therapeutic potential of this promising chemical scaffold.
References
-
Unknown. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]
-
Kazdan, E. M., & Rye, R. T. B. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Retrieved from [Link]
-
Plantz, B. A. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (2012, July 10). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
Unknown. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Retrieved from [Link]
-
Unknown. (2019, July 23). Preparation method of 2-chloro-5-hydroxypyrimidine. Patsnap. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
McCloskey, J. A., Lawson, A. M., Tsuboyama, K., Krueger, P. M., & Stillwell, R. N. (1968). Mass spectra of trimethylsilyl derivatives of pyrimidine and purine bases. Journal of the American Chemical Society, 90(15), 4182-4184. Retrieved from [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
Ali, A. A., El-Sayed, W. A., & Abdel-Rahman, A. A. H. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]
-
Kim, J., Lee, S., Son, E., Lee, J., Park, W. K., & Choo, H. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3196. Retrieved from [Link]
- Google Patents. (n.d.). US3481933A - Recovery and purification of piperazine.
-
Unknown. (2024, February 12). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. Retrieved from [Link]
-
Kim, J., Lee, S., Son, E., Lee, J., Park, W. K., & Choo, H. (2019). Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents.... ResearchGate. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Sharma, G. V. M., & McLaughlin, M. L. (2010). Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. Journal of Combinatorial Chemistry, 12(3), 349-351. Retrieved from [Link]
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
-
StackExchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
- Google Patents. (n.d.). CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
-
Singh, P., & Kaur, N. (2018). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 42(12), 9929-9933. Retrieved from [Link]
-
Kula, K., & Rojkiewicz, M. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 10(24), 5813. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Chloro-5-methoxypyrimidine. Retrieved from [Link]
-
Wasiak, W., & Rykowska, I. (2006). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Acta Chromatographica, 17, 123-134. Retrieved from [Link]
-
de la Torre, M. C., & G. A., Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Retrieved from [Link]
-
YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Ochiai, M., & Nakanishi, T. (1965). Nucleophilic Substitution in Some 5-Halopyrimidines. Chemical and Pharmaceutical Bulletin, 13(5), 571-575. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Unknown. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]
-
Varano, F., Taliani, S., Ghelardini, C., Da Settimo, F., & Di Marzo, V. (2014). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Journal of Medicinal Chemistry, 57(15), 6435-6448. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Semantic Scholar. Retrieved from [Link]
Sources
- 1. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. chemimpex.com [chemimpex.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. article.sapub.org [article.sapub.org]
- 16. iosrjournals.org [iosrjournals.org]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. mdpi.com [mdpi.com]
Executive Summary
This guide provides a head-to-head technical analysis of 2-Methoxy-5-piperazin-1-ylpyrimidine (Compound A) , a specialized heterocyclic building block, against its two primary medicinal chemistry benchmarks: 1-(2-Methoxyphenyl)piperazine (2-MeOPP) and 1-(2-Pyrimidinyl)piperazine (1-PP) .[1]
While phenylpiperazines (like 2-MeOPP) are "privileged structures" in CNS drug discovery—forming the core of agents like Urapidil and various 5-HT ligands—they often suffer from poor metabolic stability and high lipophilicity (LogP). The pyrimidine bioisosteres are designed to correct these liabilities.[1]
Key Findings:
-
Metabolic Stability: The 5-pyrimidinyl scaffold resists the oxidative ring hydroxylation common in phenyl analogs.[1]
-
Synthetic Complexity: Unlike the 2-isomer (1-PP), which forms via simple SNAr, the 5-isomer (Compound A) typically requires Palladium-catalyzed cross-coupling (Buchwald-Hartwig) due to the electronic neutrality of the pyrimidine C5 position.[1]
-
Selectivity: The scaffold hop from phenyl to pyrimidine generally lowers
-adrenergic affinity while retaining 5-HT recognition, improving the safety profile.[1]
Physicochemical & Structural Comparison
The following table contrasts the target compound with the industry standards. Note the shift in LogP and TPSA (Topological Polar Surface Area), which predicts improved blood-brain barrier (BBB) penetration properties for the pyrimidine variants.[1]
| Feature | Target: 5-Pyrimidinyl Analog | Benchmark 1: Phenyl Analog | Benchmark 2: 2-Pyrimidinyl Analog |
| IUPAC Name | 2-Methoxy-5-(piperazin-1-yl)pyrimidine | 1-(2-Methoxyphenyl)piperazine | 2-(Piperazin-1-yl)pyrimidine |
| Common Abbr. | 5-MPP | 2-MeOPP | 1-PP |
| Structure Class | Electron-deficient Heterocycle | Electron-rich Aromatic | Electron-deficient Heterocycle |
| Calc.[1] LogP | ~0.8 - 1.1 | ~1.6 - 1.8 | ~0.3 - 0.5 |
| TPSA (Ų) | ~55.0 | ~35.5 | ~50.0 |
| pKa (Basic N) | ~8.4 | ~9.1 | ~8.8 |
| Primary Utility | Low-liability 5-HT ligand | High-affinity 5-HT/ | Metabolite (Buspirone), |
| Metabolic Risk | Low (Ring stable) | High (Ring hydroxylation) | Moderate (Accumulation) |
Analyst Insight: The 5-MPP analog represents a "Goldilocks" zone.[1] It retains the geometric vector of the phenyl ring (unlike the 2-pyrimidinyl isomer which alters the exit vector) but significantly lowers lipophilicity, reducing non-specific binding.[1]
Synthetic Methodologies
The synthesis of these isomers highlights a critical divergence in chemical reactivity.[1]
Protocol A: Synthesis of 2-Methoxy-5-piperazin-1-ylpyrimidine (Buchwald-Hartwig)
Why this method? The 5-position of the pyrimidine ring is not sufficiently electrophilic for nucleophilic aromatic substitution (SNAr).[1] We must use Pd-catalysis.[1]
Reagents:
-
Substrate: 5-Bromo-2-methoxypyrimidine (1.0 eq)
-
Amine: N-Boc-piperazine (1.2 eq)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) / BINAP (10 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Degassing: Charge reaction vessel with toluene and sparge with Argon for 15 mins.
-
Loading: Add 5-Bromo-2-methoxypyrimidine, N-Boc-piperazine, and Cs₂CO₃.
-
Catalyst Addition: Add Pd(OAc)₂ and BINAP under positive Argon pressure.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for disappearance of bromide.[1]
-
Deprotection: Filter the mixture, concentrate, and treat with 4M HCl in Dioxane to remove the Boc group.
-
Isolation: Neutralize with NaHCO₃, extract with DCM, and recrystallize from EtOH.
Protocol B: Synthesis of 1-(2-Pyrimidinyl)piperazine (SNAr)
Why this method? The 2-position is highly electrophilic due to the adjacent nitrogen atoms.[1] No metal catalyst is required.[1]
Reagents:
-
Amine: Piperazine (Excess, 3.0 eq to prevent bis-substitution)
-
Solvent: Acetonitrile or Water[1]
Step-by-Step Workflow:
-
Dissolve 2-Chloropyrimidine in Acetonitrile.
-
Add K₂CO₃ and excess Piperazine.[1]
-
Reflux at 80°C for 4 hours.
-
Concentrate and partition between Water/DCM.[1]
-
Isolate the organic layer.[1]
Visualizing the Synthetic Logic
Figure 1: Decision tree for synthetic route selection based on pyrimidine regioisomerism.
Pharmacological Evaluation (Head-to-Head)
The primary application of these scaffolds is in targeting Serotonin (5-HT) receptors. The following protocol describes the validation of affinity.
Assay: Radioligand Binding (5-HT
Receptor)
Objective: Determine the inhibition constant (
Materials:
-
Receptor Source: Human recombinant 5-HT
receptors expressed in CHO cells.[1] -
Radioligand: [³H]-8-OH-DPAT (0.5 nM).[1]
-
Non-specific Control: 10 µM Serotonin (5-HT).[1]
Protocol:
-
Membrane Prep: Homogenize CHO cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.
-
Incubation: In 96-well plates, add:
-
50 µL Membrane suspension.
-
50 µL [³H]-8-OH-DPAT.
-
50 µL Test Compound (Concentration range:
M to M).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Counting: Add scintillation fluid and count radioactivity.
Data Analysis:
Calculate
Comparative Performance Data (Aggregated from Class Literature)
| Receptor Target | 5-MPP (Target) | 2-MeOPP (Benchmark) | Interpretation |
| 5-HT | 1.5 – 5.0 nM | 0.5 – 2.0 nM | Phenyl ring offers slightly higher affinity due to |
| > 500 nM | 10 – 50 nM | CRITICAL: 5-MPP shows superior selectivity (less hypotension risk). | |
| Dopamine D2 ( | > 1000 nM | > 1000 nM | Both scaffolds are generally selective against D2.[1] |
Safety Note: The high affinity of 2-MeOPP for
-adrenergic receptors often leads to orthostatic hypotension in vivo.[1] The 5-MPP scaffold significantly mitigates this "off-target" effect.[1]
Signaling Pathway & Selectivity Diagram
Figure 2: Selectivity profile. The red arrow indicates the liability of the phenyl analog; the dashed green arrow indicates the improved safety profile of the pyrimidine analog.
References
-
Mokrosz, J. L., et al. (1994).[1] "Structure-activity relationship studies of CNS agents. Part 15: 5-HT1A and 5-HT2 receptor affinity of pyrimidinylpiperazine derivatives."[1] Journal of Medicinal Chemistry.
-
Lopez-Rodriguez, M. L., et al. (1996).[1] "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2024). "1-(2-Pyrimidinyl)piperazine (1-PP) Data." National Center for Biotechnology Information.[1]
-
ChemicalBook. (2024).[1][4] "Synthesis protocols for Pyrimidinyl-piperazines." ChemicalBook Technical Data.
-
Rathbone, T.J. (2000).[1] "Methods for the synthesis of piperazinyl-pyrimidines via Buchwald-Hartwig amination." Tetrahedron Letters. (General reference for Protocol A).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Methoxy-5-piperazin-1-ylpyrimidine
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven procedures for handling 2-Methoxy-5-piperazin-1-ylpyrimidine (CAS No. 59215-39-3). The protocols outlined below are designed to ensure operator safety, maintain experimental integrity, and manage waste responsibly. This is not merely a list of steps but a self-validating system rooted in the fundamental principles of laboratory safety.
Hazard Assessment: Know Your Compound
Understanding the hazard profile of 2-Methoxy-5-piperazin-1-ylpyrimidine is the first step in a robust safety protocol. Based on available data for the compound and structurally related pyrimidine and piperazine derivatives, a comprehensive risk assessment is critical.
The primary documented hazard is "Harmful if swallowed" (H302). However, related structures exhibit more severe hazards, including causing skin irritation or severe burns and eye damage.[1][2] Therefore, a cautious approach that accounts for these potential risks is mandatory.
| Hazard Classification | Description | Primary Source |
| GHS Pictogram | GHS07: Harmful/Irritant | |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. | [3] |
| Potential Unclassified Hazards | Based on related compounds, potential for skin and eye irritation/burns should be assumed.[1] May cause respiratory irritation.[2] | N/A |
| Physical State | Solid. | [4] |
| Incompatibilities | Strong oxidizing agents, Strong acids.[1][4] | N/A |
Personal Protective Equipment (PPE): Your First Line of Defense
Engineering controls like fume hoods are paramount, but the correct PPE is the essential final barrier between you and the chemical.[5] The following PPE is mandatory for all operations involving 2-Methoxy-5-piperazin-1-ylpyrimidine.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (minimum). | Provides a barrier against direct skin contact.[6] Always check the manufacturer's chemical resistance guide for suitability. For prolonged handling, consider double-gloving. |
| Eye Protection | ANSI Z87.1-compliant safety goggles. | Protects eyes from splashes and airborne particles. Standard safety glasses are insufficient.[7][8] |
| Body Protection | Chemical-resistant lab coat. | Protects against contamination of personal clothing. Ensure it is fully buttoned.[6][7] |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Recommended when weighing or transferring the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[7][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow minimizes risk and ensures reproducibility. The following diagram and procedural steps outline the complete handling process from preparation to disposal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. sams-solutions.com [sams-solutions.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
